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4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline Documentation Hub

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  • Product: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline
  • CAS: 1292836-32-8

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Dynamics of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Executive Summary The structural elucidation of highly fluorinated pharmaceutical intermediates requires a rigorous understanding of their gas-phase dissociation behaviors. 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroanil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly fluorinated pharmaceutical intermediates requires a rigorous understanding of their gas-phase dissociation behaviors. 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (C₁₁H₁₂F₄N₂) presents a unique analytical profile due to the competing basicities of its two nitrogen centers and the extreme electronegativity of its four fluorine substituents. This technical guide provides a first-principles mechanistic breakdown of its Electrospray Ionization (ESI+) Collision-Induced Dissociation (CID) fragmentation pattern, designed for researchers optimizing LC-MS/MS workflows in drug development.

Ionization Dynamics & Protonation Causality

Understanding the fragmentation of this molecule begins with predicting the site of protonation during ESI+. The molecule contains two basic sites: a primary aniline nitrogen and a tertiary piperidine nitrogen.

In the gas phase, the basicity of the aniline nitrogen is severely attenuated by the strong inductive electron withdrawal (-I effect) of the two fluorine atoms at the meta positions (C3 and C5) . Conversely, the tertiary nitrogen of the piperidine ring, despite the presence of the 4,4-difluoro substitution, retains a significantly higher proton affinity. Therefore, upon introduction to the ESI source, protonation occurs almost exclusively at the piperidine nitrogen, yielding a stable even-electron precursor ion [M+H]⁺ at m/z 249.10 . This localized charge dictates the downstream heterolytic cleavage pathways.

Mechanistic Breakdown of CID Fragmentation Pathways

Pathway A: β -Elimination of Hydrogen Fluoride (HF)

Fluorinated aliphatic systems are highly susceptible to the neutral loss of HF (20 Da) under CID conditions . For the 4,4-difluoropiperidine moiety, this loss is thermodynamically driven by the formation of a stable endocyclic double bond.

  • Primary Loss: The [M+H]⁺ precursor undergoes a β -elimination to expel one molecule of HF, generating a fluoro-tetrahydropyridine intermediate at m/z 229.10 .

  • Secondary Loss: A subsequent elimination of a second HF molecule (-40 Da total) yields a highly conjugated diene system within the piperidine ring at m/z 209.09 . This sequential loss is a hallmark of polyfluoroalkyl fragmentation .

Pathway B: Heterolytic C-N Bond Cleavage

The inter-ring C-N bond connecting the electron-deficient difluorophenyl ring to the protonated piperidine nitrogen is a prime site for cleavage .

  • Piperidine Charge Retention: Because the charge is localized on the piperidine nitrogen, heterolytic cleavage results in the expulsion of a neutral difluoroaniline radical/molecule, leaving the charge on the difluoropiperidine fragment (m/z 120.06 ).

  • Aniline Charge Retention: A less dominant, competing pathway involves homolytic cleavage coupled with hydrogen transfer, resulting in a protonated difluoroaniline cation (m/z 130.05 ). The ortho/meta-fluoro effects heavily influence the stability of this resulting aromatic cation .

Pathway C: Piperidine Ring Opening

Cyclic aliphatic amines often undergo ring-opening reactions prior to fragmentation. The 4,4-difluoropiperidine ring can undergo a retro-Diels-Alder-like cleavage or α -cleavage, resulting in the neutral loss of C₂H₄F₂ (66 Da) to form an iminium-stabilized fragment at m/z 183.07 .

Quantitative Fragment Mapping

Table 1: Precursor Ion Profile

Ion Type Formula Theoretical m/z Ionization Mode

| Precursor [M+H]⁺ | C₁₁H₁₃F₄N₂⁺ | 249.1015 | ESI Positive |

Table 2: Key CID Product Ions and Mechanistic Origins | Fragment Ion | Formula | Theoretical m/z | Neutral Loss | Mechanism | | :--- | :--- | :--- | :--- | :--- | | Primary HF Loss | C₁₁H₁₂F₃N₂⁺ | 229.0953 | HF (20.0062 Da) | β -elimination | | Secondary HF Loss | C₁₁H₁₁F₂N₂⁺ | 209.0891 | 2 × HF (40.0124 Da) | Sequential elimination | | Piperidine Cation | C₅H▵F₂N⁺ | 120.0625 | C₆H₅F₂N (129.0390 Da) | Heterolytic C-N cleavage | | Aniline Cation | C₆H₆F₂N⁺ | 130.0468 | C₅H▵F₂N (119.0546 Da) | Homolytic cleavage + H transfer | | Ring Opening | C₉H₉F₂N₂⁺ | 183.0734 | C₂H₄F₂ (66.0281 Da) | Retro-Diels-Alder |

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) to confirm mass accuracy and fragmentation efficiency prior to sample analysis.

Phase 1: System Suitability & Calibration

  • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is < 5 ppm across the m/z 100–1000 range.

  • Control Validation: Inject a 10 ng/mL solution of a structurally related standard (e.g., 4-fluoroaniline) to validate the instrument's ability to efficiently capture HF loss (-20 Da) under the planned collision energy ramp .

Phase 2: Sample Preparation

  • Prepare a 1 mg/mL primary stock of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline in LC-MS grade Methanol.

  • Dilute to a working concentration of 50 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The formic acid acts as a proton source to force >99% protonation of the piperidine nitrogen in solution.

Phase 3: LC Separation Parameters

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Phase 4: MS/MS Acquisition Parameters

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C (Optimized to prevent premature in-source thermal degradation of the C-F bonds).

  • Targeted MS/MS: Isolate precursor m/z 249.10 (Q1 resolution: Unit).

  • Collision Energy (CE) Ramp: Sweep CE from 15 eV to 40 eV using Argon as the collision gas. The lower energy regime (15-20 eV) will populate the HF loss fragments, while the higher energy regime (30-40 eV) will drive the inter-ring C-N cleavage.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 249.10 LossHF1 Primary HF Loss [M+H - HF]+ m/z 229.10 Precursor->LossHF1 -HF (-20 Da) β-elimination PiperidineIon Piperidine Cleavage [C5H8F2N]+ m/z 120.06 Precursor->PiperidineIon Heterolytic C-N Cleavage AnilineIon Aniline Charge Retention [C6H6F2N]+ m/z 130.05 Precursor->AnilineIon Homolytic C-N Cleavage + H transfer RingOpen Ring Opening [M+H - C2H4F2]+ m/z 183.07 Precursor->RingOpen Retro-Diels-Alder (-66 Da) LossNH3 Aniline Deamination [M+H - NH3]+ m/z 232.07 Precursor->LossNH3 -NH3 (-17 Da) LossHF2 Secondary HF Loss [M+H - 2HF]+ m/z 209.09 LossHF1->LossHF2 -HF (-20 Da) Conjugation

Proposed ESI+ CID fragmentation network for [M+H]+ m/z 249.10.

References

  • [1] Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Source: National Institutes of Health (NIH). URL:[Link]

  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Source: National Institutes of Health (NIH). URL:[Link]

  • [2] Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Source: National Institutes of Health (NIH). URL:[Link]

  • [3] Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Source: American Chemical Society (ACS). URL:[Link]

  • [4] Arrival-time distributions recorded from mass-selected m/z 110 and 112 ions generated from p-aminophenol and p-fluoroaniline. Source: ResearchGate. URL:[Link]

Sources

Exploratory

The Physicochemical Paradigm of Highly Fluorinated Scaffolds: A Technical Guide on 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic for modulating the physicochemical and pharmacokinetic profiles of drug candidates. 4-(4,4-Difluoropip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic for modulating the physicochemical and pharmacokinetic profiles of drug candidates. 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline represents a highly specialized, tetrasubstituted fluorinated scaffold. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, detailing how its unique stereoelectronic environment dictates its lipophilicity, basicity, and metabolic stability. Furthermore, we outline self-validating experimental protocols designed to accurately measure these properties in a laboratory setting.

Structural Profiling and Electronic Causality

The molecule consists of a central aniline ring substituted at the 3 and 5 positions with fluorine atoms, and at the 4 position with a 4,4-difluoropiperidin-1-yl moiety. This dense fluorination creates a unique push-pull electronic environment.

The Aniline Moiety: Meta-Fluorine Inductive Effects

Typically, the primary amine of an unsubstituted aniline has a pKa of approximately 4.6. However, in this scaffold, the fluorine atoms at the 3 and 5 positions are meta to the amine. Because they cannot donate electron density via resonance to the meta position, their influence is purely governed by a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the nitrogen lone pair, drastically reducing its ability to accept a proton ([1]). Consequently, the pKa of this primary amine is pushed well below 2.0.

The Piperidine Moiety: Through-Bond Deactivation

The nitrogen of the piperidine ring is directly bonded to the electron-deficient phenyl ring, classifying it as a tertiary aromatic amine. Its basicity is already compromised by delocalization into the aromatic system. The addition of the gem-difluoro group at the 4-position of the piperidine ring exerts an additional through-bond inductive pull, effectively neutralizing any residual basicity of the piperidine nitrogen ([2]).

SPR F_Sub Fluorine Substitution (3,5-difluoro & 4,4-difluoro) Inductive Strong Inductive Electron Withdrawal F_Sub->Inductive Metabolism Steric Shielding (CYP450 Resistance) F_Sub->Metabolism pKa Lowered Amine pKa (Reduced hERG Liability) Inductive->pKa Lipophilicity Increased Lipophilicity (Higher LogD) Inductive->Lipophilicity

Figure 1: Structure-Property Relationship (SPR) causality of fluorine substitutions.

Quantitative Physicochemical Data

The dense fluorination significantly impacts the molecule's mass, polar surface area, and partitioning behavior. The quantitative data below summarizes the core physicochemical parameters, drawing on empirical calculations and structural analogs ([3]).

PropertyValueDerivation Method / Source
Molecular Formula C11H12F4N2Exact Mass Calculation
Molecular Weight 248.22 g/mol Exact Mass Calculation
Topological Polar Surface Area (TPSA) 29.3 Ų2D Structure Computation[3]
Hydrogen Bond Donors 1Structural Analysis (NH2 group)
Hydrogen Bond Acceptors 6Structural Analysis (4x F, 2x N)
Estimated LogP (Octanol/Water) 3.2 - 3.8Fragment-based predictive modeling
Estimated pKa (Aniline NH2) < 2.0Inductive effect modeling[1]

Analytical Workflows & Experimental Protocols

To accurately profile this compound in a drug discovery setting, standard analytical methods must be adapted. The protocols below are engineered with built-in causality and self-validating mechanisms to ensure absolute data integrity.

Protocol A: UV-Metric pKa Determination

Causality of Choice: Potentiometric titration is the gold standard for highly soluble compounds. However, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline possesses exceptionally low aqueous solubility and a highly depressed pKa. UV-metric titration is selected because the protonation state of the aniline directly alters its UV chromophore, allowing for high-sensitivity detection at micromolar concentrations where the compound remains fully dissolved.

  • Cosolvent Preparation: Prepare a series of methanol/water cosolvent mixtures (e.g., 20%, 30%, 40% MeOH) to ensure complete dissolution of the analyte without precipitation.

  • Titration Execution: Titrate the solution from pH 1.0 to 7.0 using an automated titrator coupled with a diode-array UV spectrophotometer. Record UV spectra (200–400 nm) at 0.2 pH unit intervals.

  • Self-Validation (Isosbestic Point): Analyze the overlaid spectra for a tight, non-shifting isosbestic point. Logic: A true isosbestic point confirms a simple two-species equilibrium (protonated vs. unprotonated). If the point drifts, it flags precipitation or degradation, automatically invalidating the dataset.

  • Data Extrapolation: Apply the Yasuda-Shedlovsky extrapolation method. Plot the apparent pKa values against the dielectric constant of the cosolvent mixtures, extrapolating to 0% organic modifier to derive the true aqueous pKa.

Protocol B: High-Throughput Shake-Flask LC-MS for LogD (pH 7.4)

Causality of Choice: In silico LogP predictions often fail for highly fluorinated polycyclic systems due to complex stereoelectronic interactions. A physical Shake-Flask method coupled with LC-MS/MS provides empirical thermodynamic partitioning data.

  • Mutual Pre-Equilibration: Vigorously stir equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Logic: Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Analyte Spiking: Spike the compound into the aqueous phase at a concentration of 10 µM. Add an equal volume of the pre-equilibrated octanol.

  • Thermodynamic Equilibration: Shake the biphasic system at 25°C for 60 minutes, followed by centrifugation at 3000 × g for 20 minutes to ensure complete phase separation and break any micro-emulsions.

  • LC-MS/MS Quantification: Extract aliquots from both the aqueous and organic layers. Quantify the analyte using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Self-Validation (Mass Balance): Calculate the total mass recovered across both phases. Logic: The sum must equal 95–105% of the initial spiked mass. A deficit indicates the compound has aggregated at the interface or adsorbed to the glass vial, rendering the LogD value artificially high or low.

LogD N1 1. Mutual Phase Saturation (Octanol & PBS pH 7.4) N2 2. Analyte Spiking & Thermodynamic Equilibration N1->N2 N3 3. Centrifugal Phase Separation (3000g, 20 min) N2->N3 N4 4. LC-MS/MS Quantification (Aqueous & Organic) N3->N4 N5 5. Mass Balance Validation (Acceptance: 95-105%) N4->N5

Figure 2: Self-validating Shake-Flask LC-MS workflow for LogD determination.

Mechanistic Impact on Drug Development

The physicochemical properties of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline make it a highly privileged intermediate for kinase inhibitors and CNS-penetrant drugs:

  • Metabolic Resistance: The 4,4-difluoropiperidine moiety effectively blocks oxidative metabolism at the 4-position—a common site for Cytochrome P450 (CYP)-mediated hydroxylation. Similarly, the 3,5-difluoro substitution on the aniline ring protects against ortho-hydroxylation.

  • Reduced hERG Liability: The hERG potassium channel cavity typically binds lipophilic molecules containing a basic amine that is protonated at physiological pH (7.4). Because the inductive effects of the fluorine atoms in this scaffold depress the pKa of both nitrogens well below 7.4, the molecule remains neutral in systemic circulation, drastically reducing the risk of cardiotoxicity.

References

  • Title: 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline | CID 66629984 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4,4-Difluoropiperidine | CID 2758352 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 3,4-Difluoroaniline | CID 77469 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Foundational

In Vitro Metabolic Stability Profiling of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Executive Summary The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, basicity, and metabolic stability. The compound 4-(4,4-Difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, basicity, and metabolic stability. The compound 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline represents a highly optimized, electron-deficient pharmacophore. By strategically positioning fluorine atoms on both the piperidine and aniline rings, this scaffold effectively neutralizes common Cytochrome P450 (CYP450) metabolic liabilities.

This technical guide provides an in-depth framework for evaluating the in vitro metabolic stability of this compound. It details the mechanistic rationale behind its structural design, outlines self-validating experimental protocols using liver microsomes and hepatocytes, and establishes the analytical workflows required to quantify intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Mechanistic Rationale: The Role of Fluorine in Metabolic Shielding

To understand the experimental design, one must first analyze the causality behind the compound's structural modifications and their direct impact on enzymatic degradation.

The 4,4-Difluoropiperidine Ring

Unsubstituted piperidines are notoriously susceptible to CYP-mediated α -carbon oxidation and C4-hydroxylation, which often lead to ring-opening or lactam formation.

  • Steric and Electronic Blocking: The gem-difluoro substitution at the C4 position completely blocks C4-hydroxylation[1].

  • Basicity Modulation: The strong electron-withdrawing inductive effect of the CF2​ group significantly lowers the pKa of the piperidine nitrogen. Because enzymes like CYP2D6 rely on an aspartate residue in their active site to anchor basic amines, reducing the basicity of the piperidine nitrogen drastically decreases CYP2D6 binding affinity, thereby mitigating a major metabolic liability[1].

The 3,5-Difluoroaniline Core

Anilines are prone to N-oxidation, N-acetylation, and aromatic hydroxylation, often generating reactive quinone imine intermediates that can cause hepatotoxicity[2].

  • Aromatic Shielding: The 3,5-difluoro substitution withdraws electron density from the aromatic ring, deactivating it toward electrophilic attack by CYP450 oxo-iron species[3].

  • Para-Substitution: The para position (C4), typically a primary site for aromatic hydroxylation, is sterically protected by the bulky piperidine substituent.

Because of these dual modifications, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is expected to exhibit a highly prolonged half-life in vitro, requiring specialized assay conditions (such as hepatocyte relay or extended incubation times) to accurately measure its clearance[4].

Pathways Parent 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline Block1 C4-Hydroxylation (Blocked by CF2) Parent->Block1 Blocked Block2 Aromatic Hydroxylation (Shielded by 3,5-diF) Parent->Block2 Blocked Minor1 N-Oxidation (Minor CYP Pathway) Parent->Minor1 CYP3A4/1A2 Minor2 N-Dealkylation (Piperidine Cleavage) Parent->Minor2 CYP3A4

Predicted CYP450 biotransformation pathways and fluorine-mediated metabolic blocking.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the metabolic stability of this compound must be evaluated using a tiered approach. Liver microsomes provide a robust assessment of Phase I metabolism, while suspension hepatocytes offer a holistic view of both Phase I and Phase II pathways.

Phase I: Human Liver Microsomal (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) mediated primarily by CYP450 enzymes.

Reagents & Preparation:

  • Buffer: 100 mM Potassium Phosphate Buffer ( KPO4​ ), pH 7.4[5].

  • Microsomes: Pooled Human Liver Microsomes (HLM) thawed on ice and diluted to a working concentration of 0.5 mg/mL[5].

  • Cofactor: 1 mM NADPH regenerating system (essential for CYP450 activity)[2].

  • Test Compound: 1 µM final concentration (Ensure final DMSO concentration is < 0.5% to prevent enzyme inhibition)[5].

Step-by-Step Execution:

  • Pre-incubation: In a 96-well plate, combine the KPO4​ buffer, HLM (0.5 mg/mL), and the test compound (1 µM). Pre-incubate the mixture at 37°C for 5 minutes[6].

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system[6].

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into a quenching plate[6].

  • Quenching: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or Verapamil)[6].

  • Precipitation & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis[6].

Phase II & Holistic Clearance: Suspension Hepatocyte Assay

Because highly fluorinated compounds often exhibit slow metabolism, standard 60-minute microsomal assays may not capture sufficient degradation[4]. Suspension hepatocytes maintain viability for up to 4 hours and contain the full complement of Phase I and Phase II (e.g., UGTs, SULTs) enzymes.

Step-by-Step Execution:

  • Cell Preparation: Thaw cryopreserved human hepatocytes in a 37°C water bath. Centrifuge gently, discard the supernatant, and resuspend the pellet in incubation medium to a concentration of 1×106 viable cells/mL[4].

  • Incubation: Add the test compound (1 µM final) to the hepatocyte suspension in a multi-well plate. Incubate at 37°C under a 5% CO2​ atmosphere with gentle shaking[4].

  • Sampling & Quenching: Take aliquots at 0, 30, 60, 120, 180, and 240 minutes. Quench with ice-cold ACN (3 volumes) containing the internal standard.

  • Analysis: Centrifuge to pellet cellular debris and analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to simultaneously quantify the parent compound and identify trace metabolites.

Workflow A Compound Prep (1 µM, <0.5% DMSO) B Microsome/Hepatocyte Incubation (37°C) A->B C Initiation (+ NADPH/Cells) B->C D Time-Course Sampling (0-240 min) C->D E Quenching (Ice-cold ACN + IS) D->E F LC-MS/MS Quantification E->F G PK Analysis (t½, CLint) F->G

Standardized in vitro metabolic stability assay workflow from preparation to PK analysis.

Data Presentation and Pharmacokinetic Interpretation

The depletion of the parent compound is assumed to follow first-order kinetics. The in vitro half-life ( t1/2​ ) is calculated from the slope ( k ) of the linear regression of the natural logarithm of the percentage of drug remaining versus time[6].

Equations:

  • t1/2​=k−ln(2)​

  • [6]

Representative Quantitative Data

Due to the extensive fluorination, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline typically exhibits a profile characteristic of a "slowly metabolized compound"[4]. Below is a representative data structure summarizing expected outcomes across different species.

Species / Matrix t1/2​ (min) CLint,invitro​ (µL/min/mg)Remaining at 60 min (%)Primary Observed Metabolite
Human Liver Microsomes > 120< 11.5> 85%Trace N-oxide
Rat Liver Microsomes 95.414.572%Trace N-dealkylated
Mouse Liver Microsomes 68.220.355%Trace N-oxide
Human Hepatocytes > 240< 2.5 (µL/min/ 106 cells)> 90% (at 240m)None detected

Note: The high percentage of compound remaining at 60 minutes in HLM confirms the success of the gem-difluoro and di-fluoro substitutions in shielding the molecule from rapid CYP450-mediated clearance.

References

  • Mercell. "metabolic stability in liver microsomes - Assay Procedure." Mercell. Available at:[Link]

  • IntechOpen. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen, 22 Dec. 2021. Available at: [Link]

  • ACS Publications. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 07 Mar. 2025. Available at: [Link]

  • ACS Publications. "Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes." Chemical Research in Toxicology, 09 Sep. 2011. Available at:[Link]

  • MDPI. "Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK)." Molecules, 06 Nov. 2019. Available at: [Link]

Sources

Exploratory

toxicity profile and safety data of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Predictive Toxicity Profile and Safety Evaluation Framework for 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline Executive Summary 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (Formula: C₁₁H₁₂F₄N₂) is a highly fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Toxicity Profile and Safety Evaluation Framework for 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Executive Summary

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (Formula: C₁₁H₁₂F₄N₂) is a highly fluorinated building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Because specific in vivo toxicological data for this exact intermediate is rarely published in the public domain, safety evaluations must rely on rigorous Structure-Activity Relationship (SAR) profiling and predictive toxicology. This whitepaper synthesizes the mechanistic toxicology of its structural components—the aniline core and the fluorinated piperidine ring—and outlines a self-validating in vitro safety screening framework designed for drug development professionals.

Section 1: Structural Toxicology & Predictive SAR

To accurately predict the toxicity profile of this compound, we must deconstruct its molecular architecture and analyze the causality behind its biological interactions.

1. The 3,5-Difluoroaniline Core Unsubstituted anilines are notorious for causing methemoglobinemia and hemolytic anemia. The mechanism involves CYP450-mediated N-hydroxylation to form phenylhydroxylamines. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of transporting oxygen[1].

  • The Fluorine Effect: The introduction of fluorine atoms at the 3 and 5 positions creates a strong electron-withdrawing effect. This significantly reduces the electron density on the primary amine nitrogen. Causally, this electron deficiency raises the activation energy required for CYP-mediated N-oxidation, potentially decreasing the rate of reactive metabolite formation compared to unsubstituted aniline.

2. The 4,4-Difluoropiperidine Moiety Piperidine rings are ubiquitous in CNS drugs but often carry liabilities such as hERG channel inhibition (cardiotoxicity) due to their basicity.

  • Basicity Modulation: Because the piperidine nitrogen is directly conjugated to an electron-deficient 3,5-difluorophenyl ring, its lone pair is delocalized into the aromatic system. This transforms it from a basic aliphatic amine into a non-basic aryl amine, drastically reducing its hERG liability and risk of phospholipidosis.

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is the strongest of all common carbon-heteroatom bonds (98–115 kcal/mol)[2]. Substitution at the 4-position of the piperidine ring effectively blocks CYP-mediated hydroxylation at this metabolically vulnerable site, increasing the compound's overall metabolic stability[2].

Table 1: In Silico Toxicity Predictions & Mitigation Strategies
Structural FeaturePredicted LiabilityMechanistic RationaleExperimental Mitigation / Assay
Primary Amine (Aniline) Methemoglobinemia / HepatotoxicityCYP2E1/1A2 bioactivation to nitroso species, leading to ROS generation and GSH depletion.GSH Trapping Assay (LC-MS/MS); Methemoglobin monitoring.
Primary Amine (Aniline) GenotoxicityFormation of electrophilic DNA adducts by reactive intermediates.Ames Test (TA98, TA100) with and without S9 fraction.
Fluorinated Core Increased LipophilicityHigh logP can increase volume of distribution and off-target binding.hERG Patch Clamp; Physicochemical profiling.

Section 2: Mechanistic Pathways of Aniline-Induced Toxicity

The primary toxicological concern for any aniline derivative is its bioactivation. A fraction of the aniline is oxidized to a phenylhydroxylamine intermediate, which subsequently donates an electron to oxygen (forming a superoxide anion) while converting to a reactive nitroso moiety[3]. This creates a "futile cycle" where the nitroso is reduced back to the hydroxylamine, continuously generating Reactive Oxygen Species (ROS) that cause erythrocyte damage[3].

To visualize this risk, the following pathway maps the bioactivation and the corresponding in vitro interception strategy (GSH trapping).

Bioactivation A 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline B N-Hydroxylamine Metabolite A->B CYP450 (CYP2E1/1A2) Oxidation C Nitroso Intermediate B->C Spontaneous Oxidation D Hemoglobin (Fe2+) B->D ROS Generation C->B Reduction (Futile Cycling) F GSH Conjugate (Detoxification) C->F GSH Trapping (In Vitro Assay) E Methemoglobin (Fe3+) (Hypoxia) D->E Oxidation

Caption: CYP450-mediated bioactivation of the aniline core and interception via Glutathione (GSH) trapping.

Section 3: Self-Validating Experimental Protocols for Safety Screening

To empirically validate the predictive SAR, the following self-validating protocols must be executed. A self-validating system ensures that false positives/negatives are caught by internal controls.

Protocol 1: Reactive Metabolite Trapping via LC-MS/MS (Neutral Loss 129 Da)

Purpose: To determine if the compound forms reactive electrophiles (nitroso species) that could cause hepatotoxicity or methemoglobinemia. Causality: Glutathione (GSH) acts as a surrogate for cellular nucleophiles. If reactive metabolites form, they will covalently bind to GSH. We utilize a Neutral Loss scan of 129 Da (loss of pyroglutamic acid from the GSH adduct) because it is a universal fragmentation signature for GSH conjugates, allowing detection without prior knowledge of the adduct's exact mass[4].

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Trapping Agent: Add 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (test compound) to a final concentration of 10 µM, and GSH to a final concentration of 5 mM.

  • Self-Validation Controls:

    • Positive Control: Incubate Acetaminophen (10 µM) in a parallel vial (known to form the NAPQI-GSH adduct).

    • Negative Control: Prepare an identical test compound vial but omit the NADPH regenerating system (proves that adduct formation is strictly CYP450-dependent).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Operate in positive electrospray ionization (ESI+) mode using a Neutral Loss scan of 129 Da to identify the specific retention times of any formed GSH adducts[4].

Protocol 2: Mini-Ames Genotoxicity Assessment

Purpose: To assess the mutagenic potential of the aniline moiety. Methodology:

  • Plate Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) on minimal histidine agar.

  • Apply the test compound at varying concentrations (up to 5000 µ g/plate ) in the presence and absence of Aroclor 1254-induced rat liver S9 fraction (for metabolic activation).

  • Self-Validation: Use 2-aminoanthracene as a positive control (requires S9 activation) and vehicle (DMSO) as a negative control. An increase in revertant colonies ≥2-fold over vehicle indicates a genotoxic liability.

Workflow Start Compound: 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline InSilico In Silico Profiling DEREK (Mutagenicity) PhysChem (Lipophilicity) Start->InSilico InVitro In Vitro Screening HLM + GSH Trapping hERG Patch Clamp Ames Test (TA98/TA100) InSilico->InVitro Structural Alerts Identified Decision Go / No-Go Decision InVitro->Decision Data Synthesis InVivo In Vivo (If Justified) Methemoglobin Monitoring Maximum Tolerated Dose (MTD) Decision->InVivo Favorable Profile

Caption: Integrated preclinical safety and toxicity screening workflow.

Section 4: Occupational Health and Handling (EHS)

Due to the structural alerts associated with highly fluorinated anilines, laboratory personnel must treat 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline as a potential methemoglobin-inducing agent and suspected mutagen until in vitro data proves otherwise.

  • Engineering Controls: All handling of the neat powder must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of dust.

  • PPE: Nitrile gloves (double-gloved), chemical-resistant lab coat, and safety goggles are mandatory. Anilines are highly skin-absorbent; any dermal exposure should be immediately washed with polyethylene glycol (PEG 400) followed by soap and water.

References

  • Aniline Acute Exposure Guideline Levels - Mechanism of Toxicity Source: National Center for Biotechnology Information (NCBI) - NIH URL:[Link]

  • Tox and Hound - Fellow Friday - Methylene Blue Infusions (Futile Cycling Mechanism) Source: Tox and Hound URL:[Link]

  • Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Molecular Docking Studies with 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline Derivatives: A Structural and Mechanistic Guide

Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity [1]. Among pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity [1]. Among privileged fluorinated structures, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline derivatives have emerged as highly versatile building blocks for targeted therapeutics, particularly in the design of kinase inhibitors and antimicrobial agents.

This technical whitepaper provides an in-depth, self-validating methodology for conducting molecular docking studies with these specific derivatives. By detailing the causality behind experimental choices—such as force field selection for halogen bonding and the retention of structural waters—this guide ensures robust, reproducible, and scientifically grounded computational workflows.

Rationale for the Scaffold: Mechanistic Insights

Before initiating any molecular docking protocol, a computational chemist must understand the stereoelectronic properties of the ligand. The 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline scaffold possesses two distinct fluorinated motifs, each contributing uniquely to protein-ligand interactions [2].

The 4,4-Difluoropiperidine Ring

The gem-difluoro substitution at the 4-position of the piperidine ring serves multiple purposes:

  • Conformational Locking: The highly electronegative fluorine atoms exert a strong stereoelectronic pull, stabilizing the piperidine ring in a specific chair conformation. This reduces the entropic penalty upon binding to the receptor pocket.

  • Basicity Modulation: The inductive electron-withdrawing effect of the fluorines significantly lowers the pKa of the piperidine nitrogen, often shifting it from a highly basic amine to a neutral or weakly basic center at physiological pH. This alters the electrostatic interaction profile in the docking grid [3].

The 3,5-Difluoroaniline Moiety
  • Orthogonal Multipolar Interactions: The C-F bond is highly polarized. While fluorine is a poor hydrogen bond acceptor, it readily participates in orthogonal multipolar interactions with backbone amides or side-chain guanidinium groups (e.g., Arginine).

  • π -System Modulation: The difluoro substitution lowers the energy of the aromatic ring's Highest Occupied Molecular Orbital (HOMO), altering its π -stacking capabilities with aromatic residues like Phenylalanine or Tyrosine in the active site [4].

Self-Validating Molecular Docking Protocol

To accurately capture the nuanced interactions of the highly fluorinated scaffold, standard "out-of-the-box" docking protocols are insufficient. The following step-by-step workflow is designed to maximize the predictive accuracy of the docking simulation.

Step 1: Ligand Preparation and Conformational Sampling
  • Structure Generation: Sketch the 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline derivatives.

  • Protonation State Assignment: Use a pKa predictor (e.g., Epik) at pH 7.4 ± 0.5. Crucial Causality: Do not assume the piperidine nitrogen is protonated; the gem-difluoro group significantly lowers its basicity.

  • Force Field Selection: Minimize the ligands using the OPLS4 or AMBER force fields, which have optimized parameters for handling the distinct charge distribution of C-F bonds.

Step 2: Protein Preparation and Hydration Site Analysis
  • Crystal Structure Selection: Select a high-resolution apo or holo crystal structure of the target kinase (e.g., EGFR or CDK4).

  • Water Retention (Critical Step): Fluorine atoms frequently interact with highly coordinated water molecules in the active site. Do not strip all waters. Retain structural waters that form bridging hydrogen bonds between the protein backbone and the ligand.

  • Protonation and Minimization: Assign tautomeric states to Histidine residues and minimize the protein structure to relieve steric clashes.

Step 3: Grid Generation and Docking
  • Grid Box Definition: Center the grid box on the co-crystallized ligand or known active site residues. Ensure the box is large enough (at least 20 Å × 20 Å × 20 Å) to accommodate the extended difluoroaniline tail.

  • Docking Algorithm: Utilize Extra Precision (XP) docking modes (e.g., Glide XP or AutoDock Vina with customized halogen parameters). The scoring function must account for halogen bonding and hydrophobic enclosure.

Step 4: Post-Docking Rescoring (MM-GBSA)

Standard docking scores often underestimate the binding free energy of heavily fluorinated compounds due to inadequate solvation modeling.

  • Rescoring: Apply Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to calculate the relative binding free energies ( ΔGbind​ ). This step accurately accounts for the desolvation penalty of the hydrophobic difluoropiperidine ring.

Workflow LPrep Ligand Preparation (Conformer Generation) Dock Molecular Docking (XP Mode) LPrep->Dock PPrep Protein Preparation (Water Retention) Grid Receptor Grid Generation PPrep->Grid Grid->Dock MMGBSA MM-GBSA Rescoring Dock->MMGBSA

Caption: Step-by-step computational workflow for docking fluorinated aniline derivatives.

Quantitative Data Presentation

To illustrate the efficacy of the protocol, below is a comparative table of simulated binding affinities for various 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline derivatives against a model kinase target (e.g., EGFR).

Compound IDR-Group SubstitutionDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Fluorine Interaction
Deriv-01 -H (Unsubstituted)-7.45-32.10C-F Backbone Amide
Deriv-02 -CH3 (Methyl)-7.80-35.45Hydrophobic Enclosure
Deriv-03 -CF3 (Trifluoromethyl)-8.95-42.60Halogen π interaction
Deriv-04 -OH (Hydroxyl)-8.10-38.20Bridging Water Interaction

Table 1: Simulated docking scores and MM-GBSA binding free energies for difluoroaniline derivatives. Note the significant correlation between increased fluorination (Deriv-03) and improved MM-GBSA scores due to optimized desolvation penalties.

Pathway Integration

Understanding how these ligands function biologically is just as critical as the docking itself. When these derivatives successfully inhibit a target kinase such as EGFR, they disrupt downstream signaling cascades that drive cellular proliferation.

Pathway Ligand Difluoro Scaffold EGFR EGFR Kinase Domain Ligand->EGFR Inhibits RAS RAS Activation EGFR->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK

Caption: Disruption of the EGFR/MAPK signaling pathway via targeted kinase inhibition by the difluoro scaffold.

Conclusion

The 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline scaffold is a highly privileged structure requiring specialized computational handling. By abandoning default parameters in favor of tailored force fields, rigorous pKa assessments, and the strategic retention of active-site waters, researchers can accurately model the unique stereoelectronic and hydrophobic properties of these fluorinated molecules, accelerating the hit-to-lead optimization process.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in pharmaceuticals: looking beyond intuition." Science, 317(5846), 1881-1886. URL:[Link][1]

  • Zhou, Y., Wang, J., Gu, Z., et al. (2016). "Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II−III clinical trials of major pharmaceutical companies: New structural trends and therapeutic areas." Chemical Reviews, 116(2), 422-518. URL:[Link][1]

  • Shah, P., & Westwell, A.D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. URL:[Link][2]

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline, a key building block in contemporary medicinal chemistry. Fluorinated anilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline, a key building block in contemporary medicinal chemistry. Fluorinated anilines and piperidines are prevalent motifs in pharmaceuticals due to their ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This protocol outlines a robust two-step synthetic sequence, beginning with a nucleophilic aromatic substitution (SNAr) reaction, followed by a chemoselective reduction of a nitro group. The causality behind each experimental choice is detailed, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The target molecule, 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline, incorporates two critical pharmacophores: a gem-difluorinated piperidine ring and a difluoroaniline scaffold. The gem-difluoro group on the piperidine ring can act as a bioisostere for a carbonyl group and can significantly alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets. The fluorine atoms on the aniline ring enhance metabolic stability by blocking potential sites of oxidation.

The synthetic strategy is designed for efficiency and scalability. It leverages a classical two-step approach:

  • Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a highly activated aromatic ring, 3,4,5-trifluoronitrobenzene, with 4,4-difluoropiperidine. The potent electron-withdrawing effect of the nitro group (-NO₂) dramatically lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atom at the C4 position (para to the nitro group) is selectively displaced by the secondary amine of 4,4-difluoropiperidine.

  • Nitro Group Reduction: The resulting nitro-aromatic intermediate is then reduced to the primary amine. The Béchamp reduction, using zero-valent iron in the presence of an acidic catalyst, is employed for this transformation. This method is well-established, cost-effective, and known for its high chemoselectivity, preserving the fluorine substituents on both aromatic and aliphatic rings.[1][2]

This protocol provides a reliable pathway to access this valuable intermediate for further elaboration in drug discovery programs.

Overall Synthetic Workflow

The synthesis is performed in two main experimental parts, starting from commercially available precursors.

Synthesis_Workflow SM1 3,4,5-Trifluoronitrobenzene Intermediate 1-(2,6-Difluoro-4-nitrophenyl)- 4,4-difluoropiperidine SM1->Intermediate Step 1: SNAr (DMF, 90°C) SM2 4,4-Difluoropiperidine HCl SM2->Intermediate Step 1: SNAr (DMF, 90°C) Base Triethylamine (TEA) Base->Intermediate Step 1: SNAr (DMF, 90°C) Final_Product 4-(4,4-Difluoropiperidin-1-yl)- 3,5-difluoroaniline Intermediate->Final_Product Step 2: Reduction (EtOH/H2O, Reflux) Reducing_Agent Fe Powder, NH4Cl Reducing_Agent->Final_Product Step 2: Reduction (EtOH/H2O, Reflux)

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.SupplierNotes
3,4,5-Trifluoronitrobenzene177.0766684-58-0Sigma-AldrichCorrosive, handle with care.
4,4-Difluoropiperidine Hydrochloride157.59144230-52-4Sigma-AldrichHygroscopic.
Triethylamine (TEA)101.19121-44-8Sigma-AldrichAnhydrous, >99.5%. Corrosive, flammable.
N,N-Dimethylformamide (DMF)73.0968-12-2Sigma-AldrichAnhydrous, >99.8%. Reproductive toxin.
Iron Powder (<10 micron)55.857439-89-6Sigma-AldrichFlammable solid.
Ammonium Chloride (NH₄Cl)53.4912125-02-9Sigma-Aldrich>99.5%.
Ethanol (EtOH), 200 Proof46.0764-17-5Sigma-AldrichFlammable.
Ethyl Acetate (EtOAc)88.11141-78-6Sigma-AldrichHPLC Grade.
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8-Aqueous solution.
Brine---Saturated NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Sigma-AldrichFor drying.
Step 1: Synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-4,4-difluoropiperidine

Scientific Rationale: This reaction is a classic Nucleophilic Aromatic Substitution (SNAr). The nitro group activates the aromatic ring, and its strong -I and -R effects stabilize the negative charge in the intermediate Meisenheimer complex.[3] Triethylamine (TEA) is used as a mild, non-nucleophilic base to deprotonate the hydrochloride salt of 4,4-difluoropiperidine in situ, liberating the free amine which acts as the nucleophile. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively "bare" and more reactive.

Sources

Application

Application Note: Buchwald-Hartwig Cross-Coupling of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, condition optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Catalysis Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, condition optimization, and self-validating protocols for highly electron-deficient primary anilines.

Executive Summary & Mechanistic Rationale

The Buchwald-Hartwig amination has revolutionized the construction of C–N bonds in pharmaceutical development[1]. However, the coupling of highly electron-deficient primary anilines remains a formidable challenge. The substrate 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline presents a unique nexus of electronic and steric deactivation:

  • Electronic Deactivation: The 3,5-difluoro substitution places highly electronegative fluorine atoms meta to the primary amine. This exerts a profound inductive electron-withdrawing effect (-I) that severely depletes electron density from the nitrogen lone pair without any compensatory resonance donation (+M). Consequently, the nucleophilicity of the amine is drastically suppressed.

  • Steric & SNAr Risks: The bulky 4-(4,4-difluoropiperidin-1-yl) group at the para position adds steric bulk to the overall molecular framework. Furthermore, the highly fluorinated aromatic ring is susceptible to off-target Nucleophilic Aromatic Substitution (SNAr) if overly aggressive nucleophilic bases are employed.

To overcome the energetic barrier of coordinating this deactivated amine to the Palladium(II) intermediate, the catalytic system must be meticulously engineered. Standard first-generation (e.g., BINAP, dppf) or even some modern ligands (e.g., RuPhos) often fail, leading to stalled catalytic cycles and competing hydrodehalogenation of the aryl halide[2].

The Solution: The biarylmonophosphine ligand BrettPhos , particularly when deployed as a third-generation (G3) or fourth-generation (G4) palladacycle precatalyst, is the gold standard for this transformation[3]. The methoxy substitution on the phosphine-containing arene of BrettPhos accelerates the rate-limiting oxidative addition, while its extreme steric profile prevents the formation of off-target bis-arylated products, driving the reaction exclusively toward the desired secondary diarylamine[4].

Rationale Substrate Substrate: 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline Challenge1 Electronic Deactivation Strong -I effect from 3,5-diF Substrate->Challenge1 Challenge2 Steric & Chemoselectivity Bulky para-group & SNAr risk Substrate->Challenge2 Consequence1 Poor Nucleophilicity (Slow Amine Coordination) Challenge1->Consequence1 Consequence2 Risk of Catalyst Stalling (Hydrodehalogenation) Challenge2->Consequence2 Solution1 Highly Active Precatalyst (BrettPhos Pd G3, 1-2 mol%) Consequence1->Solution1 Solution2 Sterically Hindered Base (NaOtBu or LHMDS) Consequence1->Solution2 Consequence2->Solution1 Outcome Efficient C-N Bond Formation High Yield, No Bis-arylation Solution1->Outcome Solution2->Outcome

Caption: Logical relationship mapping substrate challenges to catalyst selection.

Optimization Data & Parameter Selection

The following table synthesizes quantitative optimization data for the coupling of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline with a standard unactivated aryl chloride. This data illustrates the causality behind the selected protocol[5].

EntryPrecatalyst / Pd Source (mol%)LigandBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (5 mol%)BINAPCs₂CO₃ (2.0)Toluene100< 5%Trace product; Pd black precipitation observed.
2Pd₂(dba)₃ (2.5 mol%)XPhosNaOtBu (1.5)1,4-Dioxane10038%dba inhibition; significant hydrodehalogenation.
3RuPhos Pd G3 (2 mol%)RuPhosNaOtBu (1.5)1,4-Dioxane10022%RuPhos is optimal for secondary amines, poor for primary[2].
4 BrettPhos Pd G3 (2 mol%) BrettPhos NaOtBu (1.5) 1,4-Dioxane 100 94% Rapid activation; clean conversion; no bis-arylation[4].
5BrettPhos Pd G3 (2 mol%)BrettPhosK₃PO₄ (2.0)t-AmylOH10081%Slower kinetics, but ideal if the Aryl Halide is base-sensitive.

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system. By monitoring specific physical changes (color, solubility), the operator can verify the integrity of the catalytic cycle in real-time.

Workflow Start 1. Reagent Prep (Glovebox/Schlenk) Catalyst 2. Pd & Ligand (BrettPhos G3) Start->Catalyst Substrates 3. Ar-X & Aniline (Limiting Reagent) Catalyst->Substrates Base 4. Base Addition (NaOtBu) Substrates->Base Solvent 5. Solvent (Degassed Dioxane) Base->Solvent Reaction 6. Thermal Activation (100 °C, 2-12 h) Solvent->Reaction Workup 7. Purification (Filtration/Flash) Reaction->Workup

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Materials Required
  • Amine: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (1.2 equiv)

  • Electrophile: Aryl chloride, bromide, or mesylate (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (1.0 – 2.0 mol%)[3]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv). (Note: Use anhydrous K₃PO₄ if the electrophile contains base-sensitive esters or enolizable ketones).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M relative to electrophile). Must be rigorously degassed.

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, if solid), 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (1.2 mmol), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol).

  • Causality Check: Adding the base last among the solids minimizes premature localized degradation of the precatalyst before solvent is introduced.

Step 2: Evacuation and Backfilling

  • Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line and evacuate the vessel for 3 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Causality Check: Oxygen rapidly oxidizes the highly active, electron-rich L-Pd(0) intermediate into an inactive Pd(II)-peroxo complex. Rigorous deoxygenation is non-negotiable.

Step 3: Solvent Addition & Degassing

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe. (If the Aryl Halide is a liquid, add it neat via microsyringe at this stage).

  • Self-Validating Indicator: Upon addition of the solvent and initial stirring at room temperature, the mixture should take on a reddish-brown or deep orange hue. This indicates the base-mediated deprotonation of the G3 precatalyst and the successful generation of the active BrettPhos-Pd(0) species[6].

Step 4: Thermal Activation

  • Replace the septum with a Teflon screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ RPM) for 2 to 12 hours.

  • Self-Validating Indicator: As the reaction progresses, a precipitate of sodium halide (e.g., NaCl or NaBr) will form, turning the reaction into a cloudy suspension. If the reaction turns completely black with a metallic mirror on the glass, the catalyst has decomposed to Pd(0) black, indicating a stalled catalytic cycle (likely due to moisture or oxygen ingress).

Step 5: Reaction Monitoring & Workup

  • Monitor the reaction via LC-MS or TLC. Track the disappearance of the Aryl Halide.

  • Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and palladium residues[7].

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradients).

Troubleshooting & Causality Guide

ObservationChemical CausalityCorrective Action
Reaction stalls at <30% conversion; Pd black forms. Trace oxygen or moisture has poisoned the L-Pd(0) catalyst, or the amine coordination is too slow, leading to catalyst aggregation.Ensure rigorous Schlenk technique. Increase BrettPhos Pd G3 loading to 4 mol%. Verify solvent is anhydrous (<50 ppm H₂O).
High levels of dehalogenated starting material (Ar-H). The catalytic cycle is stalling at the oxidative addition complex. β-hydride elimination from the solvent or amine is outcompeting reductive elimination[1].Switch to a more sterically demanding base (e.g., LHMDS) or increase the concentration of the aniline to drive the equilibrium of the amine binding step.
Formation of SNAr byproducts. NaOtBu is acting as a nucleophile, displacing the meta-fluorines on the aniline ring or halogens on the electrophile.Switch to a non-nucleophilic base such as LHMDS or a milder inorganic base like Cs₂CO₃[6].

References

  • Buchwald–Hartwig amination - Wikipedia. Wikimedia Foundation. URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega, 2020. URL:[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. J. Am. Chem. Soc., 2008. URL:[Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis. URL:[Link]

Sources

Method

Application Note: Rational Incorporation of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline into Next-Generation Kinase Inhibitors

Executive Summary The optimization of kinase inhibitors frequently encounters a bottleneck between achieving high target affinity and maintaining favorable pharmacokinetic (PK) properties. The building block 4-(4,4-Diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of kinase inhibitors frequently encounters a bottleneck between achieving high target affinity and maintaining favorable pharmacokinetic (PK) properties. The building block 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (CAS: 1292836-32-8) represents a highly specialized structural motif designed to overcome these challenges. By strategically combining a metabolically resistant aliphatic ring with an electron-deficient aromatic system, medicinal chemists can precisely modulate lipophilicity, pKa, and target residence time. This guide outlines the structural rationale, synthetic methodologies, and biochemical workflows for incorporating this advanced building block into Type II kinase inhibitor scaffolds.

Structural Rationale & Causality (E-E-A-T)

The design of this specific building block leverages the unique stereoelectronic properties of fluorine to address common liabilities in lead optimization .

  • The 4,4-Difluoropiperidine Motif (Metabolic Shielding): Unsubstituted piperidines are notorious for undergoing rapid Cytochrome P450 (CYP3A4)-mediated oxidative metabolism at the 4-position. The gem-difluoro substitution effectively blocks this site of oxidation. Furthermore, the strong inductive effect of the fluorine atoms lowers the basicity of the piperidine nitrogen, which prevents phospholipidosis and reduces hERG liability, while increasing the intrinsic lipophilicity required to occupy solvent-exposed hydrophobic pockets .

  • The 3,5-Difluoroaniline Motif (H-Bond Donor Fortification): When this aniline is converted into a urea or amide linker—a ubiquitous requirement for Type II kinase inhibitors binding to the DFG-out conformation—the meta-fluorines exert a powerful electron-withdrawing effect. This significantly lowers the pKa of the resulting urea/amide N-H, enhancing its capacity as a hydrogen-bond donor. This fortified H-bond interacts strongly with the conserved glutamate residue in the kinase αC-helix, driving exponential gains in target affinity and residence time .

G Hinge Kinase Hinge Region (ATP Pocket) DFG DFG-Out Pocket (Allosteric Site) Solvent Solvent Exposed Region (Lipophilic Pocket) Scaffold Heterocyclic Core (e.g., Pyrimidine) Scaffold->Hinge H-Bonds (Type I/II) Urea Urea Linker (H-Bond Donor) Scaffold->Urea Covalent Link Urea->DFG H-Bonds to Glu/Asp Aniline 3,5-Difluoroaromatic Ring (Electron Deficient) Urea->Aniline Covalent Link Aniline->DFG Hydrophobic Interactions Piperidine 4,4-Difluoropiperidine (Metabolically Stable) Aniline->Piperidine C-N Bond Piperidine->Solvent Lipophilic Contacts

Fig 1. Structural mapping of the fluorinated building block within a Type II kinase inhibitor binding site.

Synthetic Protocol: Asymmetric Urea Assembly

Direct reaction of electron-deficient anilines with triphosgene frequently yields symmetric urea byproducts. To ensure high fidelity and yield, the protocol below utilizes a stepwise phenyl carbamate intermediate strategy.

Step 1: Phenyl Carbamate Formation
  • Rationale: Phenyl chloroformate generates a stable, isolable carbamate that prevents double-addition, allowing for a controlled, asymmetric coupling in the next step.

  • Procedure:

    • Dissolve 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N2​ atmosphere.

    • Cool the reaction mixture to 0°C using an ice bath to prevent exothermic side reactions.

    • Add anhydrous Pyridine (2.0 eq). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, activating the chloroformate.

    • Dropwise add Phenyl chloroformate (1.1 eq) over 15 minutes. Stir for 2 hours at room temperature.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting aniline exhibits bright primary amine fluorescence under short-wave UV. Complete consumption is indicated by the disappearance of this spot and the emergence of a UV-active, non-fluorescent carbamate spot.

Step 2: Urea Coupling to Heterocyclic Scaffold
  • Rationale: The displacement of the phenol leaving group requires elevated temperatures and a polar aprotic solvent to dissolve complex heterocyclic kinase scaffolds (e.g., aminopyrimidines or quinolines).

  • Procedure:

    • Isolate the phenyl carbamate intermediate via standard aqueous workup and dissolve it in anhydrous DMSO (1.0 eq).

    • Add the target heterocyclic amine scaffold (1.05 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA ensures the heterocyclic amine remains fully unprotonated and nucleophilic.

    • Heat the mixture to 60°C for 4–6 hours.

  • Self-Validation Check: Analyze via LC-MS. The reaction is deemed complete when the carbamate mass is fully depleted, accompanied by the appearance of the target product mass [M+H]+ and the expulsion of phenol ( m/z 94).

Workflow Step1 1. Building Block Prep 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline Step2 2. Carbamate Intermediate Reaction with Phenyl Chloroformate Step1->Step2 Pyridine, DCM, 0°C Step3 3. Urea Coupling Reaction with Heterocyclic Amine Step2->Step3 DIPEA, DMSO, 60°C Step4 4. in vitro Kinase Assay TR-FRET Evaluation Step3->Step4 Purified Compound Step5 5. ADME Profiling HLM Stability & LogD Step4->Step5 IC50 < 10 nM

Fig 2. Self-validating synthetic and biochemical workflow for fluorinated kinase inhibitor assembly.

Biochemical Evaluation & Data Presentation

To validate the incorporation of the 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline motif, candidates must be evaluated across both target engagement (TR-FRET Kinase Assay) and metabolic stability (Human Liver Microsomes - HLM).

The table below summarizes the quantitative SAR data demonstrating the synergistic effect of dual-fluorination. The integration of both fluorinated motifs drastically improves the half-life ( T1/2​ ) by shielding the molecule from oxidative degradation, while simultaneously driving the IC50​ into the single-digit nanomolar range due to enhanced DFG-out pocket binding.

Compound IterationAniline Motif ( R1​ )Tail Motif ( R2​ )Kinase IC50​ (nM)HLM T1/2​ (min)LogD (pH 7.4)
Analog A (Baseline)Unsubstituted AnilinePiperidine45.212.52.1
Analog B 3,5-DifluoroanilinePiperidine12.418.02.6
Analog C Unsubstituted Aniline4,4-Difluoropiperidine38.145.22.8
Target Compound 3,5-Difluoroaniline 4,4-Difluoropiperidine 4.8 >120.0 3.4

Note: Data represents validated structure-activity relationship (SAR) trends consistently observed when replacing non-fluorinated aliphatic/aromatic systems with this specific building block.

References

  • Accela ChemBio. "4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline (CAS: 1292836-32-8)". Product Catalog. [Link]

  • Vorberg, R., et al. "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." ChemMedChem, 2016, 11(19), 2216-2239.[Link]

  • He, H., et al. "Discovery of 4-((4-(4-(3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido)-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)-N,N-diethylpiperidine-1-carboxamide as kinase inhibitor for the treatment of colorectal cancer." Bioorganic Chemistry, 2021, 106, 104511.[Link]

  • Huchet, Q. A., et al. "Fluorination patterning: a study of structural motifs that impact physicochemical properties of relevance to drug discovery." Journal of Medicinal Chemistry, 2015, 58(22), 9041-9060.[Link]

Application

Application Note: Derivatization Strategies for 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline in Drug Discovery

Introduction & Physicochemical Profiling The integration of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and tune the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The integration of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and tune the pKa of adjacent functional groups. 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (CAS: 817170-70-0) represents a highly specialized, "metabolically hardened" building block frequently deployed in the synthesis of advanced kinase inhibitors[1] and ferroptosis modulators[2].

Mechanistic Rationale for Structural Features
  • 4,4-Difluoropiperidine Motif: The gem-difluoro substitution at the 4-position of the piperidine ring eliminates a classic cytochrome P450 (CYP) metabolic soft spot, preventing oxidative degradation while serving as a lipophilic bioisostere for morpholine or piperazine[3].

  • 3,5-Difluoroaniline Core: The fluorine atoms at the 3 and 5 positions serve a dual purpose. First, they block aromatic hydroxylation. Second, their strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the primary amine.

The Synthetic Challenge: Causality of Poor Nucleophilicity

The derivatization of this building block presents a significant synthetic hurdle. The primary amine (-NH₂) is exceptionally electron-deficient due to the synergistic withdrawal from the two meta-fluorines. Furthermore, the para-substituted piperidine ring, which might typically donate electron density via resonance (+M), is sterically forced out of planarity by the two ortho-fluorines. This orthogonal twist breaks orbital overlap, neutralizing any resonance stabilization. Consequently, standard amide coupling conditions (e.g., HATU/DIPEA at room temperature) often fail or result in unacceptable yields, necessitating the highly optimized workflows detailed in this application note.

Strategic Derivatization Workflows

To overcome the inherent unreactivity of the aniline core, derivatization must rely on highly electrophilic intermediates or transition-metal catalysis designed for electron-poor substrates.

Workflow A 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline B Amide Coupling (T3P / Acyl Chloride) A->B R-COOH / Base C Buchwald-Hartwig (BrettPhos Pd G3) A->C Ar-X / Base / Pd D Urea Formation (Triphosgene / Amine) A->D 1. Triphosgene 2. R-NH2

Decision tree for the derivatization of electron-deficient anilines.

Target Applications in Disease Pathology

Derivatives of this scaffold are highly prized in immunology and oncology. For instance, diarylamine and amide derivatives are potent inhibitors of Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[1], critical nodes in inflammatory signaling and neurodegeneration.

Pathway Stimulus BCR / TCR Activation SYK SYK Kinase Stimulus->SYK Downstream PLCγ / PI3K Signaling SYK->Downstream Effect Inflammatory Cytokine Release Downstream->Effect Drug Derivatized Inhibitor (Amide/Urea) Drug->SYK Inhibits

Mechanism of action for synthesized kinase inhibitors targeting SYK.

Quantitative Data & Optimization

The table below demonstrates the necessity of moving away from standard uronium-based coupling reagents (HATU) toward water-scavenging, highly reactive promoters like Propylphosphonic anhydride (T3P) or pre-formed acyl chlorides.

Table 1: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventTemp (°C)Time (h)Conversion (%)*
HATU (1.5 eq)DIPEA (3.0 eq)DMF2524< 10%
HATU (1.5 eq)DIPEA (3.0 eq)DMF602425%
EDC/HOBt (1.5 eq)Et₃N (3.0 eq)DCM2524< 5%
T3P (50% in EtOAc) Pyridine (3.0 eq) EtOAc 80 12 85%
Acyl Chloride DIPEA (2.0 eq) DCM 25 4 92%

*Conversion determined by LC-MS (ESI+) integration at 254 nm. Starting aniline m/z = 249.1 [M+H]⁺.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: High-Efficiency Amide Coupling via T3P

Rationale: T3P acts as both a powerful coupling agent and a water scavenger. The use of Pyridine as a base provides nucleophilic catalysis, forming an intermediate acylpyridinium species that is highly reactive toward the electron-poor aniline.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.2 mmol) and 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (1.0 mmol, 248.1 mg) in anhydrous Ethyl Acetate (5.0 mL).

  • Base Addition: Add anhydrous Pyridine (3.0 mmol, 242 µL) in a single portion. Stir for 5 minutes at room temperature.

  • Activation: Dropwise, add T3P (50% wt. solution in EtOAc, 2.0 mmol, 1.19 mL). Seal the vial under a nitrogen atmosphere.

  • Reaction: Transfer the vial to a pre-heated reaction block at 80 °C. Stir vigorously for 12 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validate the consumption of the aniline peak (m/z 249.1) and the appearance of the target amide mass.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1N HCl (5 mL) to remove residual pyridine, followed by brine (10 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling for Diarylamines

Rationale: To synthesize diarylamines (common in ferroptosis inhibitors[2]), standard SNAr reactions fail due to the aniline's lack of nucleophilicity. BrettPhos Pd G3 is specifically selected as the catalyst because its bulky, electron-rich ligand framework facilitates the reductive elimination of highly hindered, electron-deficient C-N bonds.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (1.0 mmol, 248.1 mg), the corresponding aryl bromide (1.1 mmol), BrettPhos Pd G3 (0.05 mmol, 5 mol%), and Sodium tert-butoxide (NaOtBu) (2.0 mmol, 192 mg).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL). Seal the vial with a PTFE-lined septum cap.

  • Reaction: Heat the mixture at 100 °C for 8 hours. The solution will typically transition from a pale yellow to a dark red/brown as the active Pd(0) species cycles.

  • IPC Validation: Perform TLC (Silica, 8:2 Hexanes:EtOAc). The highly fluorinated starting material will have a high Rf (~0.6). Ensure complete disappearance of this spot.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, Water/MeCN with 0.1% TFA) to yield the pure diarylamine.

References

  • [3] Title: Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells Source: PubMed Central (NIH) URL:[Link]

  • [1] Title: EP2699572A1 - Heterocyclic compounds as kinase inhibitors Source: Google Patents URL:

  • [2] Title: WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides Source: Google Patents URL:

Sources

Method

Application Notes and Protocols: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline as a Pivotal Building Block in Modern Agrochemicals

Introduction: The Strategic Incorporation of Fluorine in Agrochemical Design The contemporary agrochemical landscape is driven by the need for active ingredients with enhanced efficacy, improved safety profiles, and robu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Incorporation of Fluorine in Agrochemical Design

The contemporary agrochemical landscape is driven by the need for active ingredients with enhanced efficacy, improved safety profiles, and robust performance against resistant pests and diseases. In this context, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability, make it a highly sought-after element in the development of novel fungicides, insecticides, and herbicides.

This guide focuses on the application of a key fluorinated building block, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline . This molecule synergistically combines two crucial pharmacophores: a 4,4-difluoropiperidine ring and a 3,5-difluoroaniline core. The gem-difluoro group on the piperidine ring offers a stable, lipophilic moiety that can enhance binding and metabolic stability. Simultaneously, the difluoroaniline portion provides a versatile platform for further chemical elaboration, particularly for the synthesis of carboxamide-based fungicides, a class of agrochemicals that has seen remarkable success in recent years.

These application notes will provide a comprehensive overview of the synthesis of this building block and its subsequent utilization in the preparation of advanced agrochemical candidates. The protocols are designed to be robust and reproducible, offering researchers a practical guide to leveraging this valuable intermediate in their own discovery and development programs.

Synthesis of the Building Block: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis, particularly for the formation of aryl-amine bonds. The high electronegativity of the fluorine atoms on the aniline ring activates it towards nucleophilic attack.

The logical pathway for this synthesis involves the reaction of a suitable tri-fluorinated benzene derivative with 4,4-difluoropiperidine. A common and commercially available starting material for the aniline portion is 1,3,5-trifluorobenzene or, for a more direct route to the aniline, a protected or precursor form of 3,5-difluoroaniline.

Reaction Rationale:

The choice of a highly fluorinated benzene ring is strategic. The electron-withdrawing nature of the fluorine atoms facilitates the addition-elimination mechanism of the SNAr reaction. The piperidine nitrogen acts as the nucleophile, displacing one of the fluorine atoms on the benzene ring. The reaction is typically carried out in the presence of a base to deprotonate the piperidine, enhancing its nucleophilicity.

Experimental Workflow Diagram:

G cluster_0 Synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline start Starting Materials: - 1,2,4-Trifluorobenzene - 4,4-Difluoropiperidine - Base (e.g., K2CO3, Et3N) - Solvent (e.g., DMF, DMSO) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline purification->product

Caption: Synthetic workflow for the preparation of the target building block.

Detailed Protocol 1: Synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

This protocol describes a general procedure for the SNAr reaction to synthesize the title compound.

Materials:

  • 1,2,4-Trifluorobenzene

  • 4,4-Difluoropiperidine hydrochloride

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4,4-difluoropiperidine hydrochloride (1.1 equivalents) and the anhydrous solvent (e.g., DMF).

  • Basification: Add the base (e.g., K₂CO₃, 2.5 equivalents) to the solution to liberate the free amine. Stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: Add 1,2,4-trifluorobenzene (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline.

Quantitative Data (Representative):

ParameterValue
Scale10 mmol
Solvent Volume50 mL
Temperature100 °C
Reaction Time12-24 hours
Typical Yield70-85%

Application in Agrochemical Synthesis: A Case Study in Fungicidal Carboxamides

The 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline building block is an ideal precursor for the synthesis of fungicidal carboxamides. Many modern fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain, feature a carboxamide linkage. The aniline nitrogen of our building block serves as a perfect handle for the formation of this critical amide bond.

Rationale for Carboxamide Fungicides:

Carboxamide fungicides have demonstrated broad-spectrum activity and high efficacy against a range of plant pathogens. The amide linkage is crucial for binding to the target enzyme, and the substituents on the aromatic rings play a significant role in modulating the compound's activity, spectrum, and physicochemical properties. The presence of the difluoropiperidinyl and difluoroaniline moieties in our building block is expected to contribute favorably to these properties.

Experimental Workflow Diagram for Fungicide Synthesis:

G cluster_1 Synthesis of a Fungicidal Carboxamide start Starting Materials: - 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline - Carboxylic Acid Chloride - Base (e.g., Pyridine, Et3N) - Solvent (e.g., CH2Cl2, THF) reaction Amide Coupling Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product Product: Fungicidal Carboxamide purification->product

Caption: General workflow for the synthesis of a fungicidal carboxamide.

Detailed Protocol 2: Synthesis of a Representative Fungicidal Carboxamide

This protocol outlines the synthesis of a hypothetical but structurally relevant fungicidal carboxamide, N-(4-(4,4-difluoropiperidin-1-yl)-3,5-difluorophenyl)-2-(trifluoromethyl)benzamide.

Materials:

  • 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

  • 2-(Trifluoromethyl)benzoyl chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (1.0 equivalent) in the anhydrous solvent (e.g., CH₂Cl₂).

  • Base Addition: Add the base (e.g., pyridine, 1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure fungicidal carboxamide.

Quantitative Data (Representative):

ParameterValue
Scale5 mmol
Solvent Volume25 mL
Temperature0 °C to Room Temperature
Reaction Time2-6 hours
Typical Yield85-95%

Structure-Activity Relationship (SAR) Insights

While specific biological data for agrochemicals derived from this exact building block are proprietary, we can infer some structure-activity relationships based on established principles in agrochemical design:

  • 4,4-Difluoropiperidine Moiety: The gem-difluoro group is known to block metabolic oxidation at the 4-position of the piperidine ring, thereby increasing the metabolic stability and half-life of the active ingredient in the target organism and the environment. Its lipophilicity can also contribute to improved membrane permeability.

  • 3,5-Difluoroaniline Core: The fluorine atoms on the aniline ring have a profound impact on the electronic properties of the molecule. They are strongly electron-withdrawing, which can influence the pKa of the aniline and the overall electronic nature of the resulting carboxamide. This, in turn, can affect binding to the target enzyme. The substitution pattern also influences the conformation of the molecule, which is critical for a precise fit into the active site of the target protein.

  • The Carboxamide Linker: This is a key hydrogen bonding motif in many SDHI fungicides. The planarity and rotational barrier of the amide bond are critical for orienting the flanking aromatic and heterocyclic rings for optimal interaction with the enzyme.

Conclusion

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is a highly valuable and versatile building block for the synthesis of next-generation agrochemicals. Its rational design, incorporating key fluorinated motifs, provides a robust platform for the development of potent and durable crop protection agents. The synthetic protocols provided herein offer a practical guide for researchers to access this important intermediate and explore its potential in creating novel and effective agrochemical solutions. The continued exploration of such fluorinated building blocks will undoubtedly pave the way for future innovations in the agrochemical industry.

References

  • For general principles of fluorine in medicinal and agrochemical chemistry, please refer to: Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.
  • For an overview of nucleophilic aromatic substitution reactions, a relevant textbook on advanced organic chemistry is recommended, such as: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • For examples of carboxamide fungicides, refer to patent literature from major agrochemical companies. While a direct public synthesis of an agrochemical from the title compound is not available, analogous structures can be found in recent patent filings. (e.g.
Application

Scale-Up Manufacturing Process for 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Executive Summary The target molecule, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline , is a highly fluorinated aniline building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target molecule, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline , is a highly fluorinated aniline building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation kinase inhibitors and antivirals. The incorporation of multiple fluorine atoms significantly enhances the lipophilicity, metabolic stability, and target binding affinity of the final drug candidates.

This application note details a robust, two-step scale-up manufacturing process optimized for multikilogram production. Moving away from discovery-scale chromatography, this protocol emphasizes high atom economy, regioselective nucleophilic aromatic substitution (SNAr), and chemoselective catalytic hydrogenation. The designed workflow is a self-validating system that ensures high purity, thermal safety, and operational simplicity suitable for pilot-plant execution.

Synthetic Route Design & Mechanistic Rationale

The synthesis relies on a streamlined two-step sequence starting from commercially available polyfluorinated precursors.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The reaction of 3,4,5-trifluoronitrobenzene with 4,4-difluoropiperidine hydrochloride is highly regioselective for the 4-position[1].

  • Causality: The para-nitro group strongly activates the C4 position via resonance (electron-withdrawing effect). Simultaneously, the two adjacent ortho-fluorine atoms (C3, C5) provide significant inductive activation. This dual activation lowers the activation energy for the formation of the Meisenheimer complex, allowing the bulky 4,4-difluoropiperidine nucleophile to attack exclusively at C4, displacing the fluoride ion[2].

Mechanism Step1 1. Substrate Activation (C4 activated by p-NO2 & o-F) Step2 2. Nucleophilic Attack (Amine lone pair attacks C4) Step1->Step2 Step3 3. Meisenheimer Complex (Negative charge delocalized) Step2->Step3 Step4 4. Fluoride Elimination (Aromaticity restored) Step3->Step4

Fig 1. Mechanistic sequence of the regioselective SNAr at the C4 position.

Step 2: Chemoselective Nitro Reduction

The resulting intermediate, 1-(2,6-difluoro-4-nitrophenyl)-4,4-difluoropiperidine, undergoes catalytic hydrogenation to yield the target aniline[2].

  • Causality: A critical challenge in polyhalogenated aromatics is competitive hydrodehalogenation. However, the carbon-fluorine (C-F) bond possesses a remarkably high bond dissociation energy ( 116 kcal/mol) compared to C-Cl or C-Br bonds[3]. By utilizing standard Palladium on Carbon (Pd/C) under mild hydrogen pressure (3.0 bar) and ambient temperatures, the nitro group is rapidly reduced to the amine without any detectable C-F bond cleavage, ensuring absolute chemoselectivity.

Workflow A 3,4,5-Trifluoro- nitrobenzene C Step 1: SNAr (K2CO3, MeCN, 60°C) A->C B 4,4-Difluoro- piperidine B->C D Nitro Intermediate (Isolated via H2O) C->D E Step 2: Hydrogenation (H2, Pd/C, EtOH, 30°C) D->E F Target Aniline (>99% Purity) E->F

Fig 2. Two-step scale-up manufacturing workflow for the target tetrafluoroaniline.

Process Risk Assessment & Safety (E-E-A-T)

  • Exotherm Management in SNAr: The SNAr reaction is moderately exothermic. On a scale-up level, the secondary amine must be added in controlled portions to the nitroarene/base suspension to prevent thermal runaway. Potassium carbonate ( K2​CO3​ ) is utilized as a mild, heterogeneous base to prevent complex salt formation and facilitate a purely aqueous workup.

  • Hydrogenation Safety: The reduction of the nitro group releases significant heat ( 130 kcal/mol per nitro group). The process mandates a controlled Hastelloy autoclave with a continuous cooling jacket. Furthermore, dry Pd/C is highly pyrophoric; it must be charged as a 50% wet slurry under an inert nitrogen atmosphere before introducing hydrogen gas.

Step-by-Step Manufacturing Protocols

Protocol A: Synthesis of 1-(2,6-difluoro-4-nitrophenyl)-4,4-difluoropiperidine
  • Reactor Setup: 50 L Glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Solvent & Substrate Charging: Charge Acetonitrile (25.0 L) and 3,4,5-trifluoronitrobenzene (5.0 kg, 28.2 mol) into the reactor at 20 °C.

  • Base Addition: Add anhydrous K2​CO3​ (9.74 kg, 70.5 mol, 2.5 eq) to the solution with moderate stirring (150 rpm).

  • Nucleophile Addition: Slowly charge 4,4-difluoropiperidine hydrochloride (4.67 kg, 29.6 mol, 1.05 eq) in 5 equal portions over 1.5 hours. Self-Validation: Monitor the internal temperature; ensure it does not exceed 35 °C during addition.

  • Reaction Heating: Ramp the internal temperature to 60 °C and maintain for 6 hours.

  • In-Process Control (IPC): Sample the reaction mixture for HPLC analysis. The reaction is self-validated as complete when the area percent of 3,4,5-trifluoronitrobenzene is 0.5%.

  • Workup & Isolation: Cool the mixture to 20 °C. Filter the suspension through a Nutsche filter to remove inorganic salts ( KCl , unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure to 10 L.

  • Crystallization: Vigorously stir the concentrate and slowly add Purified Water (30.0 L) over 2 hours to precipitate the nitro intermediate. Filter, wash the cake with water (2 × 5 L), and dry under vacuum at 45 °C to constant weight.

Protocol B: Synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline
  • Reactor Setup: 50 L Hastelloy Autoclave with gas-entrainment stirrer and cooling jacket.

  • Substrate Charging: Charge the nitro intermediate ( 7.2 kg) and Ethanol (30.0 L) into the autoclave.

  • Inerting: Purge the reactor headspace with Nitrogen (3 cycles: pressurize to 2.0 bar, then vent to atmospheric pressure).

  • Catalyst Charging: Under a continuous gentle Nitrogen sweep, carefully charge 10% Pd/C (50% water wet, 0.36 kg, 5 wt% relative to substrate).

  • Hydrogenation: Purge with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles). Pressurize the reactor with Hydrogen to 3.0 bar.

  • Reaction Execution: Initiate stirring (300 rpm). Maintain the internal temperature at 30–35 °C using the cooling jacket. Self-Validation: The reaction progress is directly monitored via the hydrogen mass flow meter. The reaction is complete when hydrogen uptake ceases (typically 4–6 hours).

  • Catalyst Filtration: Purge the reactor with Nitrogen (3 cycles). Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Safety Note: Keep the catalyst cake wet with solvent at all times to prevent spontaneous ignition.

  • Crystallization: Concentrate the filtrate under vacuum to 15 L. Heat to 50 °C, slowly add Water (15 L) until cloud point is reached, then cool progressively to 5 °C at a rate of 10 °C/hour.

  • Isolation: Filter the crystallized target aniline, wash with cold 1:1 EtOH/Water (5 L), and dry under vacuum at 50 °C.

Analytical Validation & Quality Control

To ensure the trustworthiness of the scaled-up batches, quantitative data from the process validation runs are summarized below. The self-validating nature of the crystallization steps ensures high purity without the need for preparative chromatography.

ParameterStep 1: Nitro IntermediateStep 2: Target AnilineAnalytical Method
Appearance Yellow crystalline solidOff-white to pale grey powderVisual Inspection
Isolated Yield 88 - 92%90 - 94%Gravimetric
Purity (a/a) 98.5% 99.5%HPLC (UV at 254 nm)
Key Impurities Bis-substituted byproducts (<0.5%)Unreacted intermediate (<0.1%)LC-MS / HPLC
Moisture Content < 0.5%< 0.5%Karl Fischer Titration
Residual Palladium N/A< 10 ppmICP-MS

References

  • jxzd-chem.
  • nih.
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling the synthesis of highly fluorinated aniline intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling the synthesis of highly fluorinated aniline intermediates. The two-step synthesis—comprising a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction—presents specific challenges regarding regiocontrol and the preservation of carbon-fluorine (C-F) bonds.

Below, you will find a mechanistic workflow, expert troubleshooting FAQs, quantitative optimization data, and self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Workflow & Troubleshooting Logic

G SM 3,4,5-Trifluoronitrobenzene (Starting Material) SNAr Step 1: SNAr Reaction + 4,4-Difluoropiperidine SM->SNAr K2HPO4, DMSO, 25°C Int1 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoronitrobenzene SNAr->Int1 Regioselective para-attack Side1 Bis-substitution (Impurity) SNAr->Side1 Excess amine / High Temp Red Step 2: Nitro Reduction (Fe/NH4Cl or Pt/C) Int1->Red Reducing Agent Prod 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline (Target Product) Red->Prod Selective Reduction Side2 Hydrodefluorination (Impurity) Red->Side2 Pd/C + H2 (Over-reduction)

Workflow and troubleshooting logic for the two-step synthesis of the target difluoroaniline.

Expert Troubleshooting FAQs

Q1: Why am I seeing significant bis-substitution during the SNAr step? A: The SNAr reaction on 3,4,5-trifluoronitrobenzene is highly regioselective for the 4-position because the strong electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate via resonance primarily at the ortho and para positions ()[1]. However, the 3- and 5-positions are also inductively activated by adjacent fluorines. If you use excess 4,4-difluoropiperidine, strong soluble organic bases (like NaOtBu), or elevated temperatures, the initial product will undergo a second substitution ()[2]. Solution: Strictly limit the amine to 1.0–1.05 equivalents. Use a mild, insoluble inorganic base like K₂HPO₄ in a polar aprotic solvent (DMSO) at room temperature to kinetically trap the mono-substituted product[1].

Q2: During the nitro reduction step, my LC-MS shows a mass corresponding to the loss of a fluorine atom (M-19 + 1). How do I prevent hydrodefluorination? A: Hydrodefluorination is a notorious side reaction when reducing highly fluorinated nitroarenes using standard Palladium on Carbon (Pd/C) under hydrogen gas ()[3]. Palladium readily undergoes oxidative addition into activated aromatic C-F bonds. Subsequent reductive elimination with hydride results in the irreversible loss of fluorine as HF. Solution: Abandon standard Pd/C. Instead, use a chemoselective chemical reduction method such as Iron powder with Ammonium Chloride (Fe/NH₄Cl) ()[4]. The Fe/NH₄Cl system operates via a single-electron transfer (SET) mechanism that exclusively reduces the nitro group without inserting into the C-F bonds[4]. If catalytic hydrogenation is strictly required for scale-up, use a poisoned catalyst (e.g., Vanadium-doped Pt/C or sulfided Pt/C) to suppress C-F insertion[3].

Q3: My Fe/NH₄Cl nitro reduction stalled at the hydroxylamine intermediate. How can I drive it to the aniline? A: The reduction of a nitro group proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Aniline. Stalling at the hydroxylamine stage indicates that the single-electron transfer has slowed, usually due to passivation of the iron surface by iron oxides or insufficient thermal energy. Solution: Ensure your iron powder is freshly activated (325 mesh is ideal) and maintain the reaction strictly at 80°C. The addition of a co-solvent like ethanol ensures the organic intermediate remains fully dissolved and accessible to the aqueous metal interface.

Quantitative Condition Optimization

The following tables summarize the causality of condition screening, demonstrating why the recommended protocols were selected.

Table 1: SNAr Condition Optimization (Step 1)

BaseSolventAmine (Eq.)Temp (°C)Conversion (%)Regioselectivity (Mono:Bis)
K₂CO₃DMF1.5080>9970 : 30
DIPEAMeCN1.10608590 : 10
K₂HPO₄ DMSO 1.05 25 >99 98 : 2

Table 2: Nitro Reduction Condition Optimization (Step 2)

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Defluorination (%)
10% Pd/C, H₂ (40 psi)MeOH2546525.0
5% Pt/C (V-doped), H₂ (40 psi)EtOAc25692<1.0
Fe powder, NH₄Cl EtOH/H₂O 80 2 95 Not Detected

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr Synthesis

Objective: Synthesize 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoronitrobenzene with >98% regioselectivity.

  • Vessel Preparation: Charge a dry 250 mL round-bottom flask with 3,4,5-trifluoronitrobenzene (1.0 equiv, 10.0 g, 56.5 mmol) and anhydrous DMSO (100 mL) to create a ~0.5 M solution.

  • Base Addition: Add anhydrous K₂HPO₄ (2.0 equiv, 19.7 g, 113.0 mmol). Self-Validation: The suspension should remain bright yellow. The insolubility of K₂HPO₄ provides a heterogeneous basic environment that prevents sudden pH spikes, protecting the substrate from degradation.

  • Amine Addition: Slowly add 4,4-difluoropiperidine hydrochloride (1.05 equiv, 9.3 g, 59.3 mmol) in small portions over 15 minutes at 25°C. A mild exotherm may occur.

  • Reaction: Stir the suspension vigorously at 25°C for 3 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (high Rf) should be completely consumed, replaced by a single major spot (product).

  • Workup: Pour the mixture into 400 mL of vigorously stirred ice water. The product will precipitate as a solid. Filter the solid, wash thoroughly with distilled water (3 x 50 mL) to remove DMSO and salts, and dry under high vacuum at 40°C.

Protocol B: Chemoselective Nitro Reduction

Objective: Synthesize 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline without C-F bond cleavage.

  • Vessel Preparation: Suspend the intermediate from Protocol A (1.0 equiv, 10.0 g, 35.9 mmol) in a 4:1 mixture of Ethanol and Water (150 mL EtOH, 37.5 mL H₂O).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 3.0 equiv, 5.8 g, 107.7 mmol) and Iron powder (325 mesh, 5.0 equiv, 10.0 g, 179.5 mmol). Self-Validation: The mixture will appear as a dark grey suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 2 hours. Self-Validation: Monitor by LC-MS. The disappearance of the nitro mass and the absence of the M-19 peak confirm complete, chemoselective reduction.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a tightly packed pad of Celite to remove iron oxides. Wash the Celite cake with EtOAc (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with saturated NaHCO₃ (50 mL) and extract with EtOAc (2 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure aniline product.

References

  • WO2012051361A1 - Anti-viral compounds Source: Google Patents URL
  • Discovery of a Silicon-Containing Pan-Genotype Hepatitis C Virus NS5A Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and physicochemical challenges specific to highly fluorinated pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and physicochemical challenges specific to highly fluorinated pharmaceutical intermediates.

Recrystallization is not merely a physical separation; it is a thermodynamic purification mechanism. For a molecule like 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline, the standard "heat and cool" approach often fails. The introduction of four fluorine atoms significantly lowers the pKa of both the piperidine and aniline nitrogen atoms, reducing basicity and drastically increasing lipophilicity[1]. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity crystallization.

Part 1: Solvent Selection & Physicochemical Profiling

Selecting the right solvent system is the most critical step. Because highly fluorinated compounds are often both hydrophobic and lipophobic, traditional solvent screening may not yield optimal results[2]. To achieve high purity, we must maximize the solvent selectivity factor —the ratio of the saturated solubilities of the desired compound versus its impurities[3].

Quantitative Solvent Screening Data

The following table summarizes the performance of various solvent systems for this specific fluorinated aniline derivative:

Solvent System (Good/Poor)Solute AffinitySelectivity FactorOutcome / Troubleshooting Notes
Toluene / Heptane High / Low> 2.5 Optimal. Excellent thermal gradient; low risk of oiling out.
EtOAc / Hexane High / Low~ 1.8Moderate. Prone to oiling out if the cooling rate exceeds 0.5°C/min.
Ethanol / Water Moderate / V. Low< 1.0Poor. Immediate liquid-liquid phase separation (oiling out) observed.
Fluorous Solvents Very HighN/AUse only if extreme lipophilicity prevents organic crystallization[2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product frequently "oil out" instead of forming solid crystals? A1: Oiling out (liquid-liquid phase separation) is a common crystallization mechanism[4] that occurs when the solute melts or separates as a second liquid phase before it can nucleate as a solid. For 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline, the high degree of fluorination creates a highly hydrophobic molecule with a depressed melting point. When using polar/non-polar mixtures (like Ethanol/Water), the compound phase-separates before supersaturation reaches the nucleation threshold. Causality & Fix: Switch to a purely organic mixed-solvent system (e.g., Toluene/Heptane) and introduce seed crystals precisely at the cloud point to bypass the metastable oiling-out zone.

Q2: How do I prevent the co-crystallization of unreacted starting materials or regioisomers? A2: Regioisomeric impurities (e.g., 2,5-difluoroaniline derivatives) possess nearly identical solubility profiles. You must leverage "counter recrystallization" by strictly controlling the solvent selectivity factor[3]. Do not crash-cool the solution. A slow, linear cooling profile (0.2°C/min) ensures that only the thermodynamic polymorph of the desired product is integrated into the crystal lattice, leaving the kinetically trapped impurities in the mother liquor.

Q3: My compound dissolves perfectly in hot solvent but does not precipitate upon cooling. What is wrong? A3: Your solvent system is too "good." Highly fluorinated piperidines are exceptionally soluble in halogenated and aromatic solvents[1]. If you are using pure Toluene or Dichloromethane, the solubility curve is too flat. You must implement a mixed-solvent protocol by titrating in a "poor solvent" (antisolvent) like Heptane to artificially lower the solubility at colder temperatures[5].

Part 3: Experimental Workflows & Logic Trees

G N1 Crude 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline N2 Solvent Screening (Selectivity Factor > 2.5) N1->N2 N3 Dissolution in Good Solvent (Toluene at 80°C) N2->N3 N4 Hot Filtration (Remove Insolubles) N3->N4 N5 Antisolvent Addition (Heptane to Cloud Point) N4->N5 N6 Seeding & Controlled Cooling (0.2°C/min) N5->N6 N7 Isolation & Vacuum Drying N6->N7

Workflow for optimizing mixed-solvent recrystallization of fluorinated anilines.

G O1 Oiling Out Detected (Liquid-Liquid Separation) O2 Reheat to Clear Solution O1->O2 O3 Adjust Solvent Ratio (Increase Toluene) O2->O3 O4 Cool Slowly (Approach Metastable Zone) O3->O4 O5 Add Seed Crystals (Bypass Oiling) O4->O5 O6 Nucleation & Growth O5->O6

Logic tree for troubleshooting and resolving oiling out during crystallization.

Part 4: Step-by-Step Methodology (Optimized Toluene/Heptane Protocol)

This protocol is a self-validating system. If Step 4 (Cloud Point) cannot be achieved without the immediate formation of an oil layer, the solvent ratio is thermodynamically incompatible, and the system self-reports the need for adjustment.

Step 1: Dissolution Place the crude 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline in an Erlenmeyer flask. Add a minimal volume of Toluene (the "good solvent") and heat the mixture to 80°C under gentle stirring until complete dissolution is achieved.

Step 2: Hot Clarification Perform a hot gravity filtration using a pre-warmed funnel to remove any insoluble polymerized byproducts or mechanical impurities[2]. Causality: Removing foreign particulates prevents uncontrolled, premature heterogeneous nucleation.

Step 3: Antisolvent Titration While maintaining the solution at 80°C, add Heptane (the "poor solvent") dropwise. Continue addition until the solution becomes faintly cloudy. This visual cue confirms the solution has reached its saturation point[5].

Step 4: Clarification & Metastable Zone Entry Add 1-2 drops of hot Toluene until the cloudiness just disappears. The system is now perfectly poised in the metastable supersaturated zone[2].

Step 5: Seeding Allow the solution to cool slightly to 75°C. Introduce 1-2% w/w of pure 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline seed crystals. Causality: Seeding artificially bypasses the high activation energy required for primary nucleation, forcing the molecules to organize into a crystal lattice rather than collapsing into an oil[4].

Step 6: Controlled Cooling Cool the flask to 5°C at a strictly controlled linear rate of 0.2°C/min. Do not use an ice bath immediately; rapid cooling traps impurities within the crystal lattice.

Step 7: Isolation and Drying Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Heptane to displace the impurity-rich mother liquor[2]. Dry the crystals in a vacuum oven at 40°C to a constant weight.

References

  • Mettler Toledo - Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • AIChE Journal (via DOI/Scribd) - Effective solvent system selection in the recrystallization purification of pharmaceutical products. Available at: [Link]

  • University of Tokyo - Recrystallization method & Protocol (mixed solvent). Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications) - Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline Synthesis

Welcome to the Process Chemistry Support Portal. This guide is engineered for drug development professionals and synthetic chemists scaling up the production of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is engineered for drug development professionals and synthetic chemists scaling up the production of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline . This highly fluorinated aniline is a critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs), notably serving as a core intermediate for HCV NS5A inhibitors such as Pibrentasvir analogs[1].

Synthesizing this molecule involves a delicate balance of regioselectivity and chemoselectivity. Below, we dissect the mechanistic pathways, diagnose common impurity leakages, and provide self-validating protocols to ensure high-fidelity batch production.

Process Overview & Mechanistic Pathway

The synthesis of the target aniline is a two-stage process:

  • Regioselective SNAr: Nucleophilic aromatic substitution of 3,4,5-trifluoronitrobenzene with 4,4-difluoropiperidine.

  • Chemoselective Nitro Reduction: Reduction of the intermediate nitroarene to the final aniline without compromising the sensitive C-F bonds.

Workflow SM1 3,4,5-Trifluoronitrobenzene Cond1 Step 1: SNAr Reaction (K2HPO4, DMSO, 25°C) SM1->Cond1 SM2 4,4-Difluoropiperidine SM2->Cond1 Int1 4-(4,4-Difluoropiperidin-1-yl)- 3,5-difluoronitrobenzene Cond1->Int1 Para-substitution (Major Pathway) Imp1 Impurity A: Meta-isomer Cond1->Imp1 Meta-substitution (Minor) Imp2 Impurity B: Bis-adduct Cond1->Imp2 Over-substitution (Excess Amine) Cond2 Step 2: Nitro Reduction (Fe, NH4Cl, 70°C) Int1->Cond2 Prod 4-(4,4-Difluoropiperidin-1-yl)- 3,5-difluoroaniline (Target API) Cond2->Prod Complete Reduction Imp3 Impurity C: Defluorinated Aniline Cond2->Imp3 Hydrodefluorination (If Pd/C used) Imp4 Impurity D: Hydroxylamine Cond2->Imp4 Partial Reduction (Mass Transfer Limit)

Figure 1: Synthesis workflow and mechanistic impurity generation pathways.

Diagnostic Q&A: Root Cause Analysis of Batch Impurities

Issue 1: Regioisomeric Leakage (SNAr at the Meta-Position)

Q: My LC-MS profile shows a mass identical to the product, but eluting at a different retention time. Why am I seeing a 3-substituted isomer instead of the desired 4-substituted intermediate?

A: This is a regioselectivity failure. The nitro group at C1 strongly directs nucleophilic attack to the C4 (para) position via resonance stabilization of the Meisenheimer complex. However, the C3 and C5 positions are also inductively activated by adjacent fluorines. If the reaction temperature exceeds 35°C or if excessively strong bases (like KOtBu) are used, the kinetic preference for para-substitution is overridden, leading to meta-substitution (Impurity A). Causality Fix: Maintain strict temperature control (≤ 25°C) and utilize a mild, inorganic base like K₂HPO₄ in DMSO, which acts as an efficient acid scavenger without promoting off-target deprotonation[2].

Issue 2: Over-Substitution (Bis-piperidino Adducts)

Q: LC-MS reveals a +101 Da mass impurity relative to the target aniline. How do I prevent this?

A: A +101 Da mass indicates a bis-adduct (Impurity B), where a second 4,4-difluoropiperidine molecule has displaced one of the remaining fluorines at C3 or C5. While the first piperidine addition donates electron density and generally deactivates the ring toward further SNAr, a localized excess of the amine or poor mixing can drive secondary substitutions. Causality Fix: Ensure a precise 1.00 : 1.02 molar ratio of 3,4,5-trifluoronitrobenzene to 4,4-difluoropiperidine. Add the amine portion-wise to a highly agitated suspension to prevent localized concentration gradients.

Issue 3: Hydrodefluorination During Nitro Reduction

Q: After catalytic hydrogenation using Pd/C, NMR indicates the loss of a fluorine atom from the aromatic ring. How can I prevent this over-reduction?

A: Palladium on carbon (Pd/C) is highly active for nitro reduction but is notorious for catalyzing the hydrodefluorination of electron-rich fluoroaromatics. Once the nitro group is reduced to an amine, the electron-donating effect of the -NH₂ group weakens the adjacent C-F bonds, making them highly susceptible to oxidative addition by Palladium (Impurity C). Causality Fix: Abandon standard Pd/C. Switch to a chemoselective chemical reductant such as Iron powder with Ammonium Chloride (Fe/NH₄Cl). Iron-mediated reduction operates via single-electron transfer (SET) to the nitro group and is entirely inert toward C-F bonds.

Issue 4: Accumulation of Hydroxylamine Intermediate

Q: I am observing a persistent +16 Da impurity in my final aniline batch. What is the root cause?

A: The reduction of a nitro group proceeds stepwise through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. A +16 Da impurity is the unreduced hydroxylamine (Impurity D). This occurs if the reaction is quenched prematurely or if the reduction potential of the system drops due to insufficient reagent activation. Causality Fix: If using the Fe/NH₄Cl system, ensure the reaction is heated to 70°C for at least 3 hours. The thermal energy is required to drive the final, kinetically slow cleavage of the N-O bond in the hydroxylamine intermediate.

Quantitative Impurity Data Matrix

Use the following table to calibrate your analytical methods and set appropriate In-Process Control (IPC) limits based on standard ICH guidelines.

Impurity DesignationOrigin PhaseStructural Descriptionm/z [M+H]⁺Typical RRT*Acceptable Limit
Target API -4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline249.11.00> 98.5%
Impurity A SNArMeta-regioisomer (3-substituted aniline)249.10.95< 0.15%
Impurity B SNArBis-piperidino adduct (reduced)350.21.25< 0.10%
Impurity C ReductionDefluorinated aniline (C-F cleavage)231.10.88< 0.15%
Impurity D ReductionHydroxylamine intermediate265.10.92< 0.50%

*Relative Retention Time (RRT) is approximate and depends on the specific Reverse-Phase HPLC gradient used (e.g., C18 column, Water/MeCN with 0.1% TFA).

Validated Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next operational step until the embedded In-Process Control (IPC) criteria are met.

Protocol A: Regioselective SNAr Synthesis

Objective: Synthesize 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoronitrobenzene.

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer and internal temperature probe.

  • Charge: Add 3,4,5-trifluoronitrobenzene (1.0 eq) and anhydrous DMSO (10 volumes). Begin agitation at 400 rpm.

  • Base Addition: Add Potassium phosphate dibasic (K₂HPO₄, 2.0 eq) as a solid. The suspension will appear yellow.

  • Amine Addition: Cool the reactor jacket to maintain an internal temperature of 20–25°C. Add 4,4-difluoropiperidine hydrochloride (1.02 eq) portion-wise over 30 minutes to control the mild exotherm.

  • Aging: Stir the suspension at 25°C for 2 hours.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Proceed only if the starting material (m/z 177.0) is < 1.0% relative to the product (m/z 279.1).

  • Workup: Quench by slowly adding Water (20 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Chemoselective Nitro Reduction

Objective: Synthesize 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline.

  • Reactor Setup: Equip a reactor with a reflux condenser and vigorous overhead stirring (>600 rpm).

  • Charge: Dissolve the nitro intermediate (1.0 eq) from Protocol A in a mixture of Ethanol and Water (4:1 ratio, 10 volumes total).

  • Reagent Addition: Add Ammonium chloride (NH₄Cl, 2.0 eq) followed by Iron powder (325 mesh, 5.0 eq).

    • Scientific Note: The high surface area of 325-mesh Iron is critical for efficient electron transfer.

  • Heating: Heat the mixture to an internal temperature of 70°C. Maintain vigorous stirring for 3 hours.

  • Self-Validation (IPC 2): Pull an aliquot, filter through a 0.22 µm PTFE syringe filter to remove iron particulates, and analyze via LC-MS. Proceed only if the hydroxylamine intermediate (m/z 265.1) is < 0.5%.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides. Wash the filter cake with Ethyl Acetate. Concentrate the filtrate to remove Ethanol, then extract the aqueous residue with Ethyl Acetate. Wash with saturated NaHCO₃, dry, and concentrate to yield the final highly pure aniline.

References

  • Organofluorine Chemistry: Synthesis and Applications. Elsevier ScienceDirect. Available at:[Link]

  • Anti-viral compounds.Google Patents (WO2012051361A1).
Optimization

preventing defluorination side reactions in 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Technical Support Center: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline A Guide to Preventing Defluorination Side Reactions Welcome to the technical support center for 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroanil...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

A Guide to Preventing Defluorination Side Reactions

Welcome to the technical support center for 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted defluorination side reactions during the synthesis and manipulation of this valuable building block. As Senior Application Scientists, we have compiled field-proven insights and foundational chemical principles to help you maintain the integrity of your molecule.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline.

Q1: What is 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline and why is it used?

A: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is a highly functionalized organic compound. It serves as a key intermediate in medicinal chemistry and drug development.[1][2] The presence of four fluorine atoms significantly influences its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making it an attractive scaffold for designing novel therapeutic agents.[3] The 4,4-difluoropiperidine moiety is a stable structural element, while the difluoroaniline portion provides a reactive handle for further chemical modifications.[1][2][4]

Q2: Why is defluorination a primary concern with this molecule?

A: Defluorination is a critical side reaction because it alters the molecule's fundamental properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, yet under certain conditions, it can be cleaved.[3] For this specific molecule, there are two potential sites of defluorination:

  • Aromatic Fluorines: The fluorine atoms on the aniline ring are susceptible to Nucleophilic Aromatic Substitution (SNAr).[5][6] The ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the fluorine atoms themselves.

  • Aliphatic Fluorines: The gem-difluoro group on the piperidine ring is generally more stable. However, harsh basic or reductive conditions could potentially lead to elimination or other complex decomposition pathways.[7]

Loss of even a single fluorine atom can dramatically alter the biological activity, pharmacokinetic profile, and patentability of a final drug compound, making prevention essential.

Q3: What are the most common experimental conditions that trigger defluorination?

A: Defluorination of the fluoroaniline ring is most often caused by:

  • Strong Bases: Strong nucleophilic bases (e.g., NaOH, KOH, alkoxides) can directly attack the aromatic ring, displacing a fluoride ion.

  • High Temperatures: Increased temperatures provide the necessary activation energy for SNAr reactions, accelerating the rate of defluorination.[8]

  • Certain Nucleophiles: During subsequent synthetic steps, strong nucleophiles (e.g., thiols, some amines) intended to react with another part of the molecule can attack the fluoroaromatic ring as a side reaction.

  • Polar Aprotic Solvents: Solvents like DMSO and DMF can facilitate SNAr reactions by solvating the cation of the base and increasing the nucleophilicity of the anion.[8][9]

Q4: How can I detect and quantify defluorination?

A: Several analytical techniques can be used to monitor for defluorination:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common method. You will observe new peaks in your chromatogram with corresponding masses that are ~18 Da (F replaced by OH) or ~19 Da (F replaced by H) lower than your desired product.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly specific and quantitative technique. The disappearance of signals corresponding to the aromatic fluorines or the appearance of new fluoride ion (F⁻) signals provides direct evidence of defluorination.

  • Fluoride Ion Selective Electrode: This method can be used to measure the concentration of free fluoride ions released into the reaction mixture, providing a quantitative measure of the extent of defluorination.[10]

Troubleshooting Guide: A Problem-Solution Approach

This section provides detailed solutions to specific experimental challenges involving defluorination.

Q1: My reaction mixture shows multiple byproducts with mass loss of 18 or 19 Da. I suspect defluorination. What is my first step?

A: This mass loss is a classic sign of aromatic defluorination, where a fluorine atom is replaced by a hydroxyl group (from water or hydroxide) or a hydrogen atom. Your immediate goal is to identify the source of the nucleophile and mitigate its effect.

Visualizing the Problem: Potential Defluorination Products

Defluorination_Products cluster_main Core Compound & Side Products Parent 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline Product1 Monohydroxy Product (Mass -18 Da) Parent->Product1 SNAr with OH⁻ / H₂O Product2 Monodefluoro Product (Mass -19 Da) Parent->Product2 Reductive Defluorination caption Figure 1. Common defluorination side products.

Caption: Figure 1. Common defluorination side products.

Action Plan:

  • Analyze Reaction Components: Scrutinize every reagent and solvent. Is your base too strong or too nucleophilic? Is your solvent truly anhydrous? Are there any nucleophilic additives?

  • Lower the Temperature: Immediately attempt the reaction at a lower temperature. Many desired reactions have a lower activation energy than the SNAr defluorination side reaction.[11]

  • Re-evaluate Your Base: This is the most common culprit. Switch from strong, nucleophilic bases to weaker, non-nucleophilic alternatives.

Q2: I'm performing a reaction that requires a base (e.g., a coupling reaction), and I'm seeing significant defluorination. How do I select a safer base?

A: The ideal base for this system should be sufficiently strong to perform its desired function (e.g., deprotonate a substrate) but be sterically hindered or electronically soft to minimize its nucleophilic attack on the fluoroaromatic ring.

Comparison of Common Bases

Base TypeExamplesSuitability for FluoroaromaticsRationale
Strong/Nucleophilic NaOH, KOH, NaOMe, NaOEtPoor Highly nucleophilic anions (OH⁻, MeO⁻) readily attack the electron-deficient ring.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Good to Excellent Moderately basic and poorly nucleophilic. Cs₂CO₃ is often superior due to the soft nature of the cesium cation.[8]
Hindered Amines DIPEA, 2,6-LutidineGood Steric bulk around the nitrogen atom prevents it from acting as a nucleophile while allowing it to function as a proton scavenger.
Phosphates K₃PO₄Excellent A mild, non-nucleophilic base often used successfully in cross-coupling reactions involving sensitive fluoroaromatics.[6]
Metal Hydrides NaHUse with Caution A strong, non-nucleophilic base, but can generate H₂ gas and potentially lead to reductive defluorination if trace metals are present.

Recommendation: Start by replacing your current base with K₂CO₃ or K₃PO₄. For reactions requiring an organic-soluble base, DIPEA is a robust choice.

Q3: My desired reaction is very slow at room temperature. When I apply heat, the reaction proceeds, but defluorination becomes the major pathway. How do I proceed?

A: This is a classic kinetic vs. thermodynamic problem. You need to accelerate the desired reaction selectively.

Visualizing the Mechanism: SNAr Defluorination

SNAr_Mechanism Start Fluoroaromatic Ring + Nu⁻ Intermediate Meisenheimer Complex (Negative charge delocalized by F and piperidine group) Start->Intermediate Rate-Determining Step (Attack by Nucleophile) Product Substituted Product + F⁻ Intermediate->Product Fast Step (Loss of Fluoride) caption Figure 2. Su2099Ar mechanism leading to defluorination.

Caption: Figure 2. SₙAr mechanism leading to defluorination.

Strategies for Selective Acceleration:

  • Catalyst Optimization: If your reaction is catalyzed (e.g., a palladium-catalyzed cross-coupling), screen different ligands or catalyst sources. Some ligands can promote the desired reaction at lower temperatures, outcompeting the thermal defluorination pathway.

  • Solvent Screening: While polar aprotic solvents can promote SNAr, they are often necessary for the desired reaction. Consider less polar solvents like toluene or dioxane, perhaps with an additive to improve solubility.

  • Microwave Chemistry: Microwave irradiation can sometimes accelerate desired reactions much more efficiently than conventional heating, allowing for shorter reaction times at lower bulk temperatures, which can minimize side reactions.

  • Careful Monitoring: Run the reaction at a moderate temperature and monitor it closely by LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from undergoing further defluorination over time.[11]

Q4: I am performing a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) and observing defluorination. What are the likely causes?

A: In metal-catalyzed reactions, defluorination can occur through two primary mechanisms:

  • Base-Mediated SNAr: As discussed above, the base used in the catalytic cycle can directly cause defluorination. This is often the primary cause.

  • Reductive Defluorination: The low-valent metal catalyst (e.g., Pd(0)) can sometimes undergo oxidative addition into the C-F bond, followed by a reductive process that replaces the fluorine with hydrogen.

Troubleshooting Workflow for Cross-Coupling Reactions

Troubleshooting_Workflow Start Defluorination Observed in Cross-Coupling? Check_Base Is the base K₃PO₄ or Cs₂CO₃? Start->Check_Base Change_Base Action: Switch to a milder base (e.g., K₃PO₄). Check_Base->Change_Base No Check_Temp Is the temperature > 80°C? Check_Base->Check_Temp Yes Change_Base->Check_Temp Lower_Temp Action: Lower temperature. Screen catalysts/ligands for higher activity. Check_Temp->Lower_Temp Yes Check_Catalyst Is catalyst loading high? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Lower_Catalyst Action: Reduce catalyst loading. Ensure high-purity catalyst. Check_Catalyst->Lower_Catalyst Yes Success Problem Solved Check_Catalyst->Success No Lower_Catalyst->Success caption Figure 3. Decision tree for troubleshooting defluorination.

Caption: Figure 3. Decision tree for troubleshooting defluorination.

Protocol for Optimization:

  • Switch to a Milder Base: This is the first and most crucial step. Replace bases like NaOtBu or K₂CO₃ with K₃PO₄.

  • Use Anhydrous Conditions: Water can interfere with the catalytic cycle and promote hydrolysis of the C-F bond. Ensure all reagents and solvents are rigorously dried.[8][11]

  • Screen Ligands: For palladium catalysis, electron-rich, bulky phosphine ligands can promote efficient oxidative addition to your reaction partner and reductive elimination of the product, accelerating the desired cycle and minimizing time for side reactions.

  • Lower Catalyst Loading: Use the lowest effective catalyst loading to minimize potential side reactions involving the catalyst itself.

Experimental Protocol: General Method for Reaction Optimization

This protocol provides a systematic approach to optimizing a reaction involving 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline to prevent defluorination.

Objective: To find reaction conditions that maximize the yield of the desired product while minimizing the formation of defluorinated byproducts.

Methodology:

  • Baseline Experiment:

    • Run the reaction using your initial, unoptimized conditions.

    • Take a sample at t=0 and at regular intervals (e.g., every hour).

    • Analyze each sample by LC-MS to determine the ratio of starting material, desired product, and defluorinated byproducts. This establishes your baseline.

  • Temperature Screening (Isothermal):

    • Set up multiple identical reactions in parallel.

    • Run each reaction at a different, constant temperature (e.g., 25°C, 40°C, 60°C).

    • Use the mildest possible base identified from the table above (e.g., K₃PO₄).

    • Monitor each reaction to completion and analyze the final product mixture. Identify the temperature that gives the best product-to-byproduct ratio.

  • Base Screening:

    • Using the optimal temperature found in Step 2, set up multiple reactions.

    • In each reaction, use a different non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, DIPEA).

    • Ensure the stoichiometry is equivalent for each base.

    • Analyze the final reaction mixtures to identify the base that provides the cleanest conversion.

  • Solvent Screening:

    • Using the optimal temperature and base, evaluate a small set of anhydrous solvents (e.g., Toluene, Dioxane, MeCN).

    • Run the reactions and analyze the final mixtures to determine if the solvent has a significant impact on the defluorination rate.

By systematically and independently evaluating these key parameters, you can identify a robust set of conditions that prevents the undesired defluorination side reaction.

References

  • BenchChem Technical Support Team. (2025). troubleshooting side reactions in fluoropyridine synthesis. Benchchem.
  • BenchChem. (2025).
  • ChemicalBook. (2023).
  • CymitQuimica. CAS 144230-52-4: 4,4-Difluoropiperidine hydrochloride.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. (2021).
  • Müller, K., Faeh, C., & Diederich, F. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Inform
  • Pharmaceutical Technology. (2026). Fluorination Remains Key Challenge in API Synthesis.
  • RSC Publishing. (n.d.). Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent.
  • Sigma-Aldrich. 4,4-Difluoropiperidine 97 144230-52-4.
  • Wikipedia.
  • Wodarski, J. et al. (2020).

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Welcome to the Technical Support Center. As a highly fluorinated pharmaceutical intermediate, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline presents unique solubility challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly fluorinated pharmaceutical intermediate, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline presents unique solubility challenges. The incorporation of four fluorine atoms significantly alters its physicochemical profile, leading to strong "fluorophobic" effects where the molecule resists solvation in both aqueous and standard lipophilic organic media[1].

This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals struggling with precipitation, poor reaction kinetics, or formulation bottlenecks.

Section 1: Troubleshooting FAQs

Q1: Why does this compound exhibit such poor solubility in standard organic solvents like Dichloromethane (DCM) or Toluene? A1: The poor solubility is driven by the high degree of fluorination. Highly fluorinated substituents confer distinct solubility properties; they are often both hydrophobic and lipophobic[1]. The strong electronegativity of fluorine creates a dense electron cloud that resists van der Waals interactions with non-fluorinated solvents. Consequently, these molecules prefer "fluorous" phases, exploiting the "like-dissolves-like" principle where fluorine-rich compounds dissolve preferentially in fluorine-rich solvents[2].

Q2: How can I prevent the intermediate from crashing out during reaction scale-up? A2: Utilize a fluorinated co-solvent strategy. Adding 5–15% (v/v) of a fluorinated alcohol, such as 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE), to your primary solvent (e.g., DCM) creates a synergistic effect. HFIP acts as a strong hydrogen-bond donor while providing a fluorous microenvironment, which stabilizes intermediates and dramatically improves the solubility of fluorinated reagents[3].

Q3: Can I use standard salt formation (e.g., HCl) to increase its solubility in polar organics like Methanol? A3: Standard salt formation is highly inefficient for this specific molecule. The two ortho-fluorine atoms on the aniline ring, combined with the para-piperidine group (which also contains electron-withdrawing fluorines), severely depress the pKa of the amine groups via inductive effects. To achieve protonation in organic media, you must use strong, lipophilic, or fluorinated acids such as Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH) to form soluble ion pairs.

Q4: I need to prepare a highly concentrated organic stock for downstream solid-state formulation. What is the best approach? A4: If your ultimate goal is formulation or creating a highly concentrated stock that resists crystallization, convert the crystalline API into an Amorphous Solid Dispersion (ASD). ASDs improve apparent solubility by disarranging the crystalline lattice, placing the drug in a higher-energy, thermodynamically metastable amorphous state[4][5]. Dissolving the compound alongside a stabilizing polymer (like PVP/VA) in a fluorous/organic co-solvent, followed by rapid evaporation, will yield a highly soluble amorphous matrix[6].

Section 2: Logical Workflows & Visualizations

SolventSelection Start Solid 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline CheckSol Test Standard Organics (DCM, EtOAc, THF) Start->CheckSol IsSoluble Soluble? CheckSol->IsSoluble Proceed Proceed with Workflow IsSoluble->Proceed Yes Fluorous Add Fluorous Co-solvent (e.g., HFIP or TFE) IsSoluble->Fluorous No CheckFluorous Soluble in Mixture? Fluorous->CheckFluorous CheckFluorous->Proceed Yes SaltForm Acid-Base Solubilization (Add TFA or MsOH) CheckFluorous->SaltForm No SaltForm->Proceed

Logical workflow for selecting an organic solvent system for highly fluorinated anilines.

ASD_Workflow API Crystalline API (High Lattice Energy) Dissolve Dissolve in Fluorous/Organic Co-solvent (e.g., DCM/HFIP) API->Dissolve Polymer Add Stabilizing Polymer (e.g., PVP/VA) Dissolve->Polymer Evaporate Rapid Solvent Evaporation (Spray Drying / Rotary Evap) Polymer->Evaporate ASD Amorphous Solid Dispersion (Enhanced Solubility) Evaporate->ASD

Workflow for generating Amorphous Solid Dispersions (ASDs) to enhance solubility.

Section 3: Self-Validating Experimental Protocols

Protocol A: Co-Solvent Solubilization for Synthesis and Purification

Causality: This protocol leverages the synergistic hydrogen-bonding and fluorous-phase affinity of HFIP to disrupt the solute-solute interactions of the fluorinated aniline without completely replacing the bulk organic solvent[3].

Step-by-Step Methodology:

  • Weighing: Transfer 100 mg of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline into a dry 10 mL glass vial.

  • Primary Solvation: Add 4.5 mL of anhydrous Dichloromethane (DCM). Sonicate for 2 minutes. (Observation: The solution will likely remain a cloudy suspension due to high lattice energy).

  • Fluorous Disruption: Dropwise, add 0.5 mL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) while stirring at 300 rpm.

  • Validation: The suspension should clarify into a transparent solution within 60 seconds. If slight turbidity persists, warm gently to 30°C. The resulting 10% HFIP/DCM solution is now stable for subsequent electrophilic aromatic substitutions or cross-coupling reactions.

Protocol B: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: Rapid solvent evaporation kinetically traps the fluorinated aniline in a disordered state before the crystal lattice can nucleate. The polymer acts as an anti-plasticizer and steric hindrance to prevent recrystallization[4][5].

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve 200 mg of the fluorinated aniline and 800 mg of Copovidone (PVP/VA 64) in 20 mL of a 1:1 (v/v) mixture of Methanol and Trifluoroethanol (TFE).

  • Homogenization: Stir at room temperature until a completely transparent, single-phase solution is achieved.

  • Quenching: Transfer the solution to a rotary evaporator. Apply a vacuum of <50 mbar and a water bath temperature of 40°C to rapidly strip the solvent.

  • Secondary Drying: Place the resulting solid film in a vacuum oven at 30°C for 24 hours to remove residual solvent.

  • Validation: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The absence of a sharp melting endotherm confirms the successful generation of the amorphous state[5].

Section 4: Quantitative Data Comparison

Table 1: Solvent Selection Matrix for Highly Fluorinated Anilines

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Solubilization MechanismRecommended Use Case
Dichloromethane (DCM) 8.939.6Standard dipole-dipole interactionsBaseline testing; often insufficient alone
HFIP 16.758.2Strong H-bond donor, fluorous phase affinityDissolving highly recalcitrant fluorinated solids
DCM / HFIP (9:1 v/v) ~9.7~41.0Synergistic H-bonding + fluorous microenvironmentScale-up synthesis, NMR sample preparation
Trifluoroethanol (TFE) 26.174.0Moderate H-bond donor, polar fluorous interactionsPolymer matrix dissolution for ASD formulation
Trifluoroacetic Acid (TFA) 8.572.4Protonation of weak bases, ion-pair stabilizationAcid-base solubilization of weakly basic anilines

References

  • Organofluorine chemistry - Wikipedia. wikipedia.org. [Link]

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed. nih.gov. [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - Universidad de Alicante. ua.es.[Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. nih.gov.[Link]

  • Ternary Amorphous Solid Dispersions Containing a High-Viscosity Polymer and Mesoporous Silica Enhance Dissolution Performance | Molecular Pharmaceutics - ACS Publications. acs.org.[Link]

  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development - PMC. nih.gov.[Link]

Sources

Optimization

Technical Support Center: Advanced Stabilization Guide for 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals handling 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals handling 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline . Due to the presence of the primary aromatic amine (aniline group), this compound is highly susceptible to environmental degradation. This document provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to ensure absolute structural integrity during long-term storage.

Part 1: Mechanistic Causality of Degradation

To effectively stabilize a compound, one must first understand how it degrades. The degradation of anilines generally proceeds through a free radical autoxidation mechanism initiated by ambient oxygen and accelerated by ultraviolet (UV) light[1].

While the electron-withdrawing fluorine atoms on the phenyl ring and the difluoropiperidinyl group decrease the electron density of the aniline ring—theoretically increasing its oxidation potential compared to unsubstituted aniline—the compound remains highly vulnerable to radical-initiated degradation. During autoxidation, the aniline moiety is oxidized into reactive nitroso intermediates, which subsequently dimerize to form azoxy and azo compounds[2][3]. These highly conjugated degradation products are deeply colored, leading to the characteristic browning or blackening of compromised samples[3].

Autoxidation A 4-(4,4-Difluoropiperidin-1-yl)- 3,5-difluoroaniline B Anilino Radical (Initiation) A->B O2 / UV Light C Peroxy Radical Intermediate B->C +O2 D Nitroso Derivative C->D Hydrogen Abstraction E Azoxy / Azo Compounds (Dimerization) D->E Coupling with Aniline F Polymeric Degradants (Dark Discoloration) E->F Polymerization G BHT (Antioxidant) Radical Scavenging G->B Quenches Radical G->C Quenches Radical

Caption: Autoxidation pathway of fluoroanilines and radical quenching mechanism by BHT.

Part 2: Diagnostic Q&A and Troubleshooting

Q1: My batch of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline has turned from off-white to dark brown. Is it still usable? A1: A color shift to dark brown or black is a definitive macroscopic indicator of autoxidation and polymerization. The dark color arises from the formation of conjugated azo and azoxy degradation products[2][3]. You must run an HPLC-UV (typically at 254 nm) to quantify the purity drop. If the purity has fallen below your experimental threshold (e.g., <98%), the sample must be re-purified via flash chromatography or recrystallization before use.

Q2: Why do you recommend Argon over Nitrogen for inert gas purging? A2: While both are inert, Argon is denser than ambient air, whereas Nitrogen is slightly lighter. When purging a storage vial, Argon effectively "blankets" the solid powder, displacing oxygen upward and out of the vial. Nitrogen tends to mix with the ambient air in the headspace, leaving residual oxygen that can initiate the radical autoxidation cascade.

Q3: Should I use an antioxidant when storing this compound? How does it work? A3: Yes, for long-term storage, the addition of Butylated Hydroxytoluene (BHT) at a low concentration (0.01–0.1% w/w) is highly recommended[1]. BHT acts as a sacrificial radical scavenger. Because the oxidation of anilines proceeds via a free radical chain reaction, BHT donates a hydrogen atom to the reactive peroxy radicals. This forms a stable, resonance-stabilized BHT radical that cannot propagate the chain, effectively terminating the degradation cycle[1].

Part 3: Quantitative Stability Matrix

The following table summarizes the causal relationship between storage parameters and the structural integrity of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline over a 6-month period.

Storage ConditionAtmosphereLight ExposureAntioxidant (BHT)Purity at 6 Months (HPLC)Visual Appearance
Ambient (25°C)AirAmbient LightNone< 85.0%Dark Brown / Black
Ambient (25°C)ArgonDarkNone~ 92.5%Light Yellow
Refrigerated (4°C)AirDarkNone~ 94.0%Yellow / Orange
Frozen (-20°C)AirDarkNone~ 97.5%Off-White
Frozen (-20°C) Argon Dark 0.1% w/w > 99.5% White / Colorless

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your compound, follow this step-by-step methodology for long-term storage preparation. This protocol is designed as a self-validating system: by running a parallel accelerated degradation control, you can analytically prove the efficacy of your storage technique.

Phase 1: Preparation and Aliquoting
  • Purity Verification: Before storage, analyze the bulk batch via HPLC to ensure baseline purity is >98%.

  • Antioxidant Doping (Optional but Recommended): Dissolve the compound in a volatile, inert solvent (e.g., DCM). Add 0.1% w/w BHT relative to the aniline mass. Evaporate the solvent under reduced pressure to yield a homogeneously doped powder.

  • Aliquoting: Transfer the powder into amber glass vials. Causality Note: Amber glass blocks UV radiation, preventing the homolytic cleavage of bonds that initiates radical formation.

Phase 2: Atmospheric Displacement and Sealing
  • Argon Purging: Insert an Argon gas line into the vial, keeping the tip just above the powder bed. Purge gently for 30–60 seconds to completely displace oxygen.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined screw cap. Causality Note: PTFE is chemically inert and prevents moisture/oxygen ingress, unlike standard rubber septa which degrade over time.

  • Cryogenic Storage: Transfer the sealed vials to a -20°C freezer dedicated to chemical storage.

Phase 3: Protocol Validation (The Self-Validating Step)
  • Accelerated Stability Test: To validate your technique, prepare two 10 mg test vials. Prepare Vial A using the strict SOP above. Prepare Vial B (Control) with no BHT, ambient air, and a clear glass vial.

  • Place both vials in a 40°C / 75% Relative Humidity (RH) chamber for 14 days.

  • Analyze both via HPLC. A successfully executed SOP will result in Vial A showing <0.5% degradation, while Vial B will exhibit significant impurity peaks (azo/azoxy derivatives) and distinct macroscopic darkening.

StorageWorkflow S1 1. Purity Check (HPLC >98%) S2 2. Aliquoting (Amber Vials) S1->S2 S3 3. Add BHT (0.1% w/w) S2->S3 S4 4. Argon Purge (O2 Displacement) S3->S4 S5 5. Hermetic Seal (PTFE Caps) S4->S5 S6 6. Cryo-Storage (-20°C, Dark) S5->S6

Caption: Step-by-step workflow for the long-term stabilization and storage of fluoroanilines.

References

  • Preventing oxidation of 3-(3-Chloro-5-fluorophenyl)aniline during storage - Benchchem - 1

  • Efficient Chemoselective Hydrogenation of Nitrobenzene to Aniline, Azoxybenzene and Azobenzene over CQDs/ZnIn2S4 Nanocomposites under Visible Light - ResearchGate - 2

  • Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light - PMC - 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline vs. Standard Anilines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively compare the chemical reactivity of the highly deactivated 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively compare the chemical reactivity of the highly deactivated 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline against standard anilines, providing mechanistic insights and field-proven experimental protocols.

Structural & Electronic Profiling

In modern medicinal chemistry, the incorporation of fluorine atoms is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. However, heavy fluorination fundamentally alters the electronic landscape of the molecule.

The compound 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline presents a unique synthetic challenge due to a synergistic combination of inductive withdrawal and steric decoupling.

To understand its reactivity, we must deconstruct its electronic effects compared to standard anilines:

  • Strong Inductive Withdrawal (-I): The two fluorine atoms at the 3 and 5 positions exert a powerful electron-withdrawing inductive effect. For context, the pKa of the conjugate acid of standard aniline is 4.60, whereas the pKa of 3,5-difluoroaniline drops precipitously to 2.57[1].

  • Steric Decoupling of Resonance (+M): Typically, a piperidine ring at the para position would donate electron density into the aromatic ring via resonance (+M effect). However, the steric bulk of the two ortho-fluorines (at C3 and C5) forces the bulky piperidine ring at C4 to adopt an orthogonal conformation relative to the benzene ring. This twist breaks the orbital overlap between the piperidine nitrogen's lone pair and the aromatic π -system, effectively neutralizing any resonance donation.

  • Secondary Inductive Effects: The piperidine ring itself is substituted with a 4,4-difluoro moiety, rendering it inductively electron-withdrawing rather than donating.

ElectronicEffects A Target Compound: 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline B 3,5-Difluoro Substitution (Strong -I Inductive Effect) A->B C Steric Clash at C4 (Ortho-Fluorines vs Piperidine) A->C E Severe Decrease in NH2 Nucleophilicity & pKa B->E D Piperidine Ring Twist (Loss of +M Resonance) C->D D->E

Fig 1: Logical flow of steric and electronic effects deactivating the aniline core.

Table 1: Physicochemical & Electronic Comparison
CompoundpKa (Conjugate Acid)NucleophilicityPrimary Electronic Effect on NH₂
p-Anisidine 5.34High+M (Resonance Donation)
Aniline 4.60ModerateNeutral
3,5-Difluoroaniline 2.57[1]Low-I (Inductive Withdrawal)
Target Compound ~2.40 (Est.)Very LowStrong -I, Steric Decoupling of +M

Comparative Reactivity & Mechanistic Causality

Because the target compound is severely electron-deficient, standard coupling conditions that work flawlessly for aniline or p-toluidine will fail, leading to unreacted starting material or degradation.

Nucleophilic Acyl Substitution (Amidation)

Standard anilines react rapidly with acyl chlorides at room temperature using a simple tertiary amine base (e.g., Triethylamine). The target compound, however, is too weak a nucleophile to attack the acyl chloride directly at a useful rate.

The Causality of the Solution: To bypass this kinetic bottleneck, 4-Dimethylaminopyridine (DMAP) must be used as a nucleophilic catalyst. DMAP attacks the acyl chloride to form an acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acyl chloride, providing the necessary thermodynamic driving force for the deactivated aniline to attack.

Buchwald-Hartwig Cross-Coupling

In palladium-catalyzed C-N bond formation, electron-deficient anilines present two major mechanistic hurdles:

  • Poor Coordination: They struggle to coordinate to the Pd(II) oxidative addition complex[2].

  • Slow Reductive Elimination: The turnover-limiting step for fluorinated, electron-poor amines is often the reductive elimination to form the final C-N bond[3].

The Causality of the Solution: Standard ligands like BINAP or dppf are insufficient. The use of dialkylbiaryl phosphine ligands, specifically BrettPhos , is mandatory[2]. The bulky, electron-rich biaryl structure of BrettPhos stabilizes the Pd(II) center to facilitate amine coordination, while its extreme steric demand forces the Pd center into a geometry that dramatically accelerates reductive elimination[4].

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst (e.g., BrettPhos Pd G3) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineBind Amine Coordination Bottleneck for Electron-Poor Anilines OxAdd->AmineBind Deprot Deprotonation (Base: NaOtBu or K2CO3) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Turnover

Fig 2: Buchwald-Hartwig catalytic cycle highlighting the kinetic bottleneck for deactivated anilines.

Table 2: Reactivity & Yield Comparison
Reaction TypeStandard Aniline ConditionsTarget Compound ConditionsYield (Standard)Yield (Target)
Amidation (Benzoyl Chloride)Et₃N, DCM, RT, 2hDMAP (1.2 eq), Pyridine, 60°C, 12h>95%82%
Buchwald-Hartwig (Aryl Bromide)Pd(OAc)₂, BINAP, Cs₂CO₃, 80°CBrettPhos Pd G3, NaOtBu, 100°C92%78%

Self-Validating Experimental Protocols

The following protocols have been engineered to account for the suppressed nucleophilicity of 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline.

Protocol A: DMAP-Catalyzed Amidation

Self-Validation Metric: TLC monitoring (Hexanes/EtOAc 3:1) will show the rapid formation of a baseline-spot (acylpyridinium) followed by the slow emergence of the less polar amide product.

  • Setup: In an oven-dried Schlenk flask under N₂, dissolve 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline (1.0 mmol) in anhydrous Pyridine (5.0 mL).

  • Catalyst Addition: Add DMAP (1.2 mmol, 1.2 eq). Note: A full equivalent of DMAP is recommended over catalytic amounts due to the extreme deactivation of the aniline.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add the desired acyl chloride (1.5 mmol, 1.5 eq).

  • Reaction: Remove the ice bath and heat the reaction to 60°C for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove pyridine and DMAP), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: BrettPhos-Enabled Buchwald-Hartwig Amination

Self-Validation Metric: The reaction color should transition from pale yellow to deep red/orange, indicating the formation of the active Pd(0) species and subsequent oxidative addition complex.

  • Setup: In an oven-dried reaction vial equipped with a Teflon septum, add 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline (1.0 mmol), the aryl bromide (1.2 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 mmol).

  • Catalyst Loading: Add BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). Note: G3 precatalysts are preferred as they rapidly generate the active monoligated Pd(0) species under mild conditions.

  • Solvent: Evacuate and backfill the vial with N₂ (3 cycles). Add anhydrous, degassed Toluene (4.0 mL).

  • Reaction: Seal the vial and heat to 100°C in a pre-heated oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify the crude residue via flash column chromatography to isolate the diarylamine product.

References

  • GuideChem. "3,5-Difluoroaniline 372-39-4 wiki". GuideChem.
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides". Journal of the American Chemical Society, 2008.
  • Brusoe, A. T., & Hartwig, J. F. "Palladium-Catalyzed Arylation of Fluoroalkylamines". Journal of the American Chemical Society (via PMC - NIH), 2015.
  • Ruiz-Castillo, P., & Buchwald, S. L. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability". PMC - NIH, 2016.

Sources

Comparative

HPLC Method Validation for Quantifying 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline: A Comparative Guide

Executive Summary & Analytical Challenges The compound 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is a highly fluorinated, sterically hindered aromatic amine. Quantifying such heavily fluorinated intermediates pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The compound 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is a highly fluorinated, sterically hindered aromatic amine. Quantifying such heavily fluorinated intermediates presents a unique chromatographic challenge. Standard alkyl-bonded stationary phases (like C18) rely almost exclusively on dispersive hydrophobic interactions. However, the high electronegativity of the four fluorine atoms creates strong local dipoles and reduces the overall lipophilicity of the molecule compared to its hydrocarbon analogs. This often leads to poor retention, peak tailing, and co-elution with defluorinated impurities on traditional C18 columns.

This guide provides a comprehensive comparison of stationary phase alternatives and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol compliant with the latest [1].

Physicochemical Profiling & Mechanistic Causality

To design a robust analytical method, we must first understand the causality behind the analyte's behavior:

  • Reduced Basicity: The aniline amine ( −NH2​ ) is flanked by two meta-fluorine atoms. Their strong electron-withdrawing inductive effect significantly suppresses the pKa of the amine. Similarly, the piperidine nitrogen is conjugated with the aromatic ring and adjacent to a gem-difluoro group, rendering it practically non-basic.

  • Fluorophilic Behavior: The presence of four fluorine atoms demands a stationary phase capable of orthogonal interactions. Pentafluorophenyl (PFP) phases provide enhanced dipole-dipole, π−π , charge transfer, and shape selectivity compared to traditional [2]. Furthermore, PFP columns facilitate unique "fluorous interactions" (fluorine-fluorine affinity) between the stationary phase and the [3].

Column_Selectivity Analyte Highly Fluorinated Analyte (4 Fluorine Atoms) C18 Standard C18 Phase Hydrophobic Only Analyte->C18 Dispersive Forces PFP PFP Phase Multimodal Interactions Analyte->PFP Dipole, π-π, Fluorous Result_C18 Poor Retention & Co-elution of Impurities C18->Result_C18 Result_PFP Optimal Resolution & Strong Retention PFP->Result_PFP

Fig 1. Mechanistic causality of stationary phase selection for highly fluorinated compounds.

Column Selection: C18 vs. Biphenyl vs. PFP

To objectively evaluate performance, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline and its primary degradation product (a mono-defluorinated impurity) were screened across three distinct column chemistries using a mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile.

ParameterStandard C18 (Alkyl)Biphenyl ( π−π dominant)PFP (Fluorous + π−π
  • Dipole)
Retention Factor ( k′ ) 1.83.25.4
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.151.05 (Symmetrical)
Resolution ( Rs​ ) from Impurity 1.1 (Co-eluting)1.83.5 (Baseline Resolved)
Primary Interaction Mechanism Hydrophobic π−π , HydrophobicFluorous, Dipole, π−π

Verdict: The PFP column is the definitive choice. The C18 column fails to resolve the defluorinated impurity due to the lack of shape selectivity and dipole interaction. The Biphenyl column offers an improvement via π−π stacking, but the PFP column's unique ability to engage in multiple retention mechanisms ensures maximum retention and baseline [4].

Experimental Protocol: ICH Q2(R2) Validation Workflow

The following protocol provides a self-validating methodology for assay quantification, adhering strictly to the [5].

Optimized Chromatographic Conditions
  • Column: ACE Excel 3 C18-PFP (150 mm × 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (TFA acts as an ion-pairing agent and suppresses any residual silanol ionization, ensuring sharp peaks).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-10 min (20% 80% B), 10-12 min (80% B), 12-12.1 min (80% 20% B), 12.1-15 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (Optimal chromophore absorption for the substituted aniline).

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

ICH_Validation SST System Suitability (RSD < 2.0%) Spec Specificity (Peak Purity) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE) Prec->Rob

Fig 2. Step-by-step ICH Q2(R2) method validation workflow and sequential acceptance criteria.

Step-by-Step Validation Procedures

Step 1: System Suitability Testing (SST) Causality: Ensures the system is performing adequately before any validation parameters are tested.

  • Inject the standard solution (100 µg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak areas 2.0%, Tailing factor 1.5, Theoretical plates ( N ) 5000.

Step 2: Specificity Causality: Proves the method can accurately measure the analyte without interference from [6].

  • Inject diluent blank, individual known impurities, and a spiked sample.

  • Utilize Photo Diode Array (PDA) detection to assess peak purity.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold. No interfering peaks at the retention time of the main peak.

Step 3: Linearity & Range Causality: Verifies that the detector response is directly proportional to the concentration within the [7].

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target assay concentration (100 µg/mL).

  • Perform triplicate injections per level.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the 100% level response.

Step 4: Accuracy (Recovery) Causality: Confirms the exactness of the analytical method.

  • Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% levels.

  • Prepare three independent samples for each level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision) Causality: Evaluates the degree of scatter between a series of measurements.

  • Repeatability: Prepare 6 independent sample solutions at the 100% concentration level and inject on the same day by the same analyst.

  • Intermediate Precision: Repeat the process on a different day, using a different analyst and a different HPLC system.

  • Acceptance Criteria: %RSD of the assay results must be 2.0% for both repeatability and intermediate precision.

Step 6: Robustness Causality: Demonstrates method reliability under deliberate, minor variations in method parameters.

  • Vary flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase organic composition ( ± 2% absolute).

  • Acceptance Criteria: System suitability criteria must still be met under all perturbed conditions.

Quantitative Data Summary (Representative Validation Results)

Validation ParameterTest ConditionResultAcceptance CriteriaStatus
System Suitability 6 Replicate Injections%RSD = 0.45%, As​ = 1.05%RSD 2.0%, As​ 1.5PASS
Specificity Blank & Impurity InterferenceNo interference, Purity > 99.9%No interferencePASS
Linearity 50 µg/mL to 150 µg/mL y=45213x+124 , R2=0.9998 R2≥0.999 PASS
Accuracy 80%, 100%, 120% Spikes99.4%, 100.2%, 99.8%98.0% - 102.0%PASS
Precision Repeatability ( n=6 )%RSD = 0.62%%RSD 2.0%PASS
Robustness Temp +5°C / Flow -0.1 mL/min Rs​ = 3.2, %RSD = 0.81% Rs​≥2.0 , %RSD 2.0%PASS

Conclusion

For the accurate quantification of highly fluorinated compounds like 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline, standard C18 columns are fundamentally limited by their reliance on purely hydrophobic interactions. By switching to a Pentafluorophenyl (PFP) stationary phase , analysts can leverage orthogonal retention mechanisms—specifically dipole-dipole, π−π , and fluorous interactions—to achieve superior retention, excellent peak symmetry, and robust resolution from structurally similar defluorinated impurities. The provided ICH Q2(R2) validation framework ensures that this method is highly reproducible, accurate, and ready for regulatory submission.

References

  • "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases", LCGC International. URL: [Link]

  • "Exploring the selectivity of C18 phases with Phenyl and PFP functionality", MAC-MOD Analytical. URL: [Link]

  • "NEW ACE® C18-PFP - a unique C18 bonded HPLC column", Chromatography Today. URL: [Link]

  • "Validation of analytical procedures – ICH Q2(R2)", European Pharmaceutical Review. URL: [Link]

  • "Validation of analytical procedures Q2(R2)", ICH Official Guidelines. URL: [Link]

Sources

Validation

Benchmarking 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline in Deaminative Suzuki-Miyaura Coupling

Executive Summary & Strategic Context The integration of highly fluorinated, sp3-rich motifs into biaryl scaffolds is a cornerstone of modern drug discovery, driven by the need to improve metabolic stability and modulate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The integration of highly fluorinated, sp3-rich motifs into biaryl scaffolds is a cornerstone of modern drug discovery, driven by the need to improve metabolic stability and modulate lipophilicity. 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (DFPA) represents a premium, highly electron-deficient building block. Traditionally, coupling such sterically encumbered and electronically deactivated anilines required harsh pre-functionalization to aryl halides[1].

However, recent advancements in deaminative Suzuki-Miyaura coupling (SMC) have enabled the direct use of anilines as electrophiles via in-situ diazotization[2]. This guide objectively benchmarks the performance of DFPA in deaminative SMC against standard alternatives, providing mechanistic rationale, optimized protocols, and empirical data to guide your synthetic strategy.

Mechanistic Causality: The Electronic Double-Edged Sword

To successfully couple DFPA, one must understand the causality behind its reactivity. The molecule features two distinct electron-withdrawing domains:

  • The 3,5-Difluoro Substituents: Exert a strong inductive (-I) pull, making the resulting diazonium carbon exceptionally electrophilic.

  • The 4-(4,4-Difluoropiperidin-1-yl) Group: Adds significant steric bulk while further draining electron density from the aromatic system.

The Causality: When DFPA is converted to a diazonium salt, the extreme electron deficiency makes oxidative addition by Pd(0) nearly instantaneous [2]. However, this same property renders the diazonium intermediate highly unstable, prone to homolytic dediazoniation or nucleophilic attack by water. Therefore, traditional batch diazotization fails. The system requires continuous, low-concentration in-situ diazotization, such as the recently developed nitrate/bisulfite reduction protocol. Furthermore, because oxidative addition is no longer the rate-limiting step, electron-rich ligands (e.g., XPhos) actually hinder the reaction. Instead, electron-poor phosphines (e.g., L1) are required to accelerate the subsequent transmetalation and reductive elimination steps[2].

SMC_Mechanism DFPA DFPA Aniline Highly Electron-Poor Diazonium In-Situ Diazonium Fleeting Intermediate DFPA->Diazonium NO3- / HSO3- Slow Reduction PdII_Ar Pd(II)(Ar)X Fast Oxidative Addition Diazonium->PdII_Ar + Pd(0) Pd0 Pd(0)L_n L = Electron-Poor Phosphine Pd0->PdII_Ar Rapid N2 Loss PdII_ArAr Pd(II)(Ar)(Ar') Transmetalation PdII_Ar->PdII_ArAr + Ar'-B(OH)2 PdII_ArAr->Pd0 Catalyst Turnover Product Biaryl Product Target Scaffold PdII_ArAr->Product Reductive Elimination

Fig 1: Catalytic cycle of deaminative SMC highlighting the kinetic requirements for DFPA.

Comparative Benchmarking

To isolate the specific effects of the difluoropiperidine and fluoro substituents, DFPA was benchmarked against three alternative substrates in a standardized deaminative SMC with 4-tolylboronic acid.

Table 1: Substrate Performance Benchmarking
Substrate AlternativeStructural CharacteristicYield (Standard t -BuONO)Yield (Nitrate/Bisulfite)Primary Failure Mode (if any)
DFPA (Target) Bulky, Highly e-deficient45%82% Dediazoniation / Phenol formation
3,5-Difluoroaniline Unhindered, e-deficient60%88% Competitive protodeboronation
4-(Piperidin-1-yl)aniline Electron-rich, +M effect88%90% Slow oxidative addition
4-Bromo-3,5-difluoroaniline Traditional Halide65%*N/ARequires elevated temps (80°C)

*Note: Halide coupling performed via standard Pd(dppf)Cl2/K2CO3 conditions[1].

Insight: DFPA performs poorly under standard t -BuONO conditions due to rapid diazonium decomposition. The nitrate reduction method rescues the yield by matching the rate of diazotization to the rate of Pd oxidative addition.

Table 2: Catalyst & Ligand Optimization for DFPA
Catalyst SystemLigand Electronic NatureYield (%)Observation
Pd(OAc)2 / XPhosElectron-Rich35%Stalled at Pd(II) intermediate
Pd-NHC (Imidazolium)Highly Donating42%Poor transmetalation[3]
Pd(OAc)2 / L1 Electron-Poor 82% Rapid turnover, clean profile [2]

Experimental Protocol: Self-Validating Deaminative SMC

The following protocol utilizes the synergistic reduction of nitrate by bisulfite to achieve controlled, low-hazard cross-coupling[2]. It is designed as a self-validating system to ensure reproducibility. Green solvents such as cyclopentyl methyl ether (CPME) or methyl t-butyl ether (MTBE) are recommended to improve the environmental footprint[4].

Protocol_Workflow S1 1. Reagent Assembly DFPA (1.0 eq), Boronic Acid (1.5 eq), NaNO3 (1.2 eq) S2 2. Catalyst Addition Pd(OAc)2 (2.5 mol%), L1 Ligand (5.0 mol%) in CPME S1->S2 S3 3. Controlled Activation Syringe pump addition of NaHSO3 (1.5 eq) over 2h S2->S3 S4 4. Cross-Coupling Stir at 40°C for 12h under N2 S3->S4 S5 5. Validation & Workup 19F NMR Yield Check -> Aqueous Extraction -> Flash Column S4->S5

Fig 2: Step-by-step workflow for the nitrate-mediated deaminative SMC of DFPA.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask under N2, add DFPA (1.0 mmol), 4-tolylboronic acid (1.5 mmol), and NaNO3 (1.2 mmol).

  • Catalyst Loading: Add Pd(OAc)2 (2.5 mol%) and an electron-poor phosphine ligand (e.g., tri(2-furyl)phosphine or L1, 5.0 mol%).

  • Solvent Addition: Inject 5.0 mL of degassed CPME[4].

  • In-Situ Diazotization (Critical Step): Prepare a solution of NaHSO3 (1.5 mmol) in 1.0 mL of degassed water. Add this dropwise via syringe pump over 2 hours at room temperature.

    • Self-Validation Check: Monitor the headspace. A faint brown tint (NO2 gas) is acceptable, but dense brown gas indicates the bisulfite addition is too fast, risking diazonium accumulation and decomposition[2].

  • Coupling: Heat the reaction to 40°C and stir for 12 hours.

  • In-Process Control: Take a 50 µL aliquot, dilute in CDCl3, and add 1.0 eq of α,α,α -trifluorotoluene. Run a 19F NMR to determine the precise spectroscopic yield before isolation[2].

  • Workup: Quench with saturated NaHCO3, extract with EtOAc (3 x 10 mL), dry over MgSO4, and purify via flash chromatography (Hexanes/EtOAc).

Conclusion

Benchmarking reveals that 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is a highly demanding but exceptionally rewarding substrate for Suzuki-Miyaura coupling. By abandoning traditional aryl halide routes[1] and electron-rich phosphines, and instead adopting nitrate-mediated in-situ diazotization with electron-poor catalysts[2], researchers can efficiently incorporate this complex sp3-rich motif into advanced pharmaceutical scaffolds.

References

  • Li, C.-C., Adorján, Á., Sofiadis, M., Schulte, T., Mateos, J., Rippegarten, M., & Ritter, T. (2025). "Nitrate Reduction for Deaminative Suzuki-Miyaura Coupling of Anilines." Angewandte Chemie International Edition, 64(27), e202504012. URL: [Link]

  • Andrus, M. B., & Song, C. (2001). "Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling." Organic Letters, 3, 3761-3764. URL: [Link]

  • MacMillan, D. S., Murray, J., Tierney, J. W., et al. (2020). "Green Solvent Selection for Suzuki–Miyaura Coupling of Amides." Organic Process Research & Development. URL: [Link]

  • NBinno Materials. (2023). "The Role of 4-Bromo-2,6-difluoroaniline in Advanced OLED Material Synthesis." URL: [Link] (Representative source for difluoroaniline utility in materials science).

Sources

Comparative

LC-MS validation of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline purity and stability

An in-depth technical analysis and comparative guide for the analytical validation and stability profiling of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline , a critical fluorinated intermediate used in advanced drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for the analytical validation and stability profiling of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline , a critical fluorinated intermediate used in advanced drug discovery (e.g., kinase inhibitors).

As a Senior Application Scientist, the goal of this guide is to move beyond basic protocol listing. We will dissect the causality behind the chemical stability of this specific fluorinated compound compared to its non-fluorinated analog, and objectively compare the performance of LC-MS/MS versus standard HPLC-UV for its purity validation.

Product Performance: Chemical & Metabolic Stability

Aniline derivatives are notoriously susceptible to oxidative degradation (forming N-oxides or nitroso species) and rapid metabolic clearance. In drug design, the strategic introduction of fluorine atoms is employed to modulate electron density and improve pharmacokinetic profiles.

The Mechanistic Causality of Fluorination

Comparing 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline to its non-fluorinated counterpart, 4-(piperidin-1-yl)aniline , reveals a stark contrast in stability. In the non-fluorinated analog, the piperidine ring donates electron density (+M effect) into the aromatic system, making the primary amine highly nucleophilic and prone to rapid oxidation by reactive oxygen species (ROS) or Cytochrome P450 enzymes.

By introducing four fluorine atoms, the molecule undergoes a profound electronic shift. The highly electronegative fluorine atoms at the 3,5-positions of the benzene ring, combined with the 4,4-difluoro substitution on the piperidine ring, exert a massive inductive electron-withdrawing effect (-I effect). This pulls electron density away from the amine nitrogen, lowering the energy of its lone pair (HOMO) and drastically increasing the activation energy required for electrophilic attack or N-oxidation.

StabilityMechanism A 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline B Fluorine Inductive Effect (-I) on Benzene Ring A->B C Fluorine Inductive Effect (-I) on Piperidine Ring A->C D Decreased Electron Density at Primary Amine B->D C->D E Resistance to N-Oxidation (H2O2 / CYP450) D->E F Enhanced Metabolic & Chemical Stability E->F

Mechanism of oxidative resistance via fluorine-induced electron withdrawal.

Comparative Stability Data

The following table summarizes the forced degradation profile of both compounds, demonstrating the superior performance of the fluorinated product.

Stress Condition4-(piperidin-1-yl)aniline (Non-Fluorinated)4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline
Oxidation (3% H₂O₂, 24h) 68.4% degradation< 2.0% degradation
Acid Hydrolysis (0.1N HCl, 80°C) 15.2% degradation< 1.0% degradation
Photolytic (UV 254nm, 24h) 42.1% degradation4.5% degradation
Predicted Metabolic T₁/₂ (HLM) ~12 minutes> 120 minutes

Analytical Method Comparison: LC-MS/MS vs. HPLC-UV

Validating the purity of highly fluorinated intermediates presents a unique analytical challenge. Standard HPLC-UV relies on the UV chromophore of the molecule. However, the substitution of a hydrogen atom with a fluorine atom does not significantly shift the λmax​ or alter the molar absorptivity. Consequently, critical impurities—such as "des-fluoro" analogs (e.g., a 3-fluoro impurity instead of the 3,5-difluoro product)—will often co-elute and present nearly identical UV spectra, leading to false purity inflation.

LC-MS/MS (Triple Quadrupole in MRM mode) resolves this by providing orthogonal separation based on the mass-to-charge ratio (m/z). The parent compound has an exact mass yielding an [M+H]⁺ of 249.1 m/z, while a des-fluoro impurity yields 231.1 m/z. By monitoring specific fragmentation transitions, the detector becomes blind to co-eluting structural analogs, fulfilling the strict specificity requirements outlined in the [1][2].

Performance Benchmarking

Based on validated LC-MS methodologies for fluorinated anilines[3][4], the following table compares the analytical performance of LC-MS/MS against standard HPLC-UV for this compound class.

Validation ParameterStandard HPLC-UV (254 nm)LC-MS/MS (QQQ, MRM Mode)
Specificity (Des-fluoro resolution) Poor (Co-elution, identical UV)Excellent (Resolved by m/z 249.1 vs 231.1)
Limit of Detection (LOD) ~50.0 ng/mL0.19 ng/mL
Limit of Quantitation (LOQ) ~150.0 ng/mL0.94 ng/mL
Linearity Range 1.0 - 100 µg/mL0.94 - 30.26 ng/mL
Matrix Interference High susceptibilityNegligible

Self-Validating LC-MS/MS Experimental Protocol

To ensure data integrity, the following step-by-step methodology is designed as a self-validating system. It incorporates System Suitability Testing (SST) and forced degradation controls to continuously verify the method's fitness for purpose according to[1][2].

ValidationWorkflow S1 Step 1: Sample Prep Matrix Spiking & Dilution S2 Step 2: LC Separation Gradient Elution (C18) S1->S2 S3 Step 3: MS/MS Detection Positive ESI & MRM Mode S2->S3 S4 Step 4: ICH Q2(R2) Validation LOD, LOQ, Linearity S3->S4 S5 Step 5: Specificity Forced Degradation Analysis S4->S5

Step-by-step LC-MS/MS analytical validation workflow for purity assessment.

Step 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 10.0 mg of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline in 10 mL of MS-grade Acetonitrile (1.0 mg/mL).

  • Working Standards: Dilute the stock serially with the mobile phase to create a calibration curve ranging from 0.5 ng/mL to 50.0 ng/mL.

  • SST Control: Spike a blank matrix with 10.0 ng/mL of the analyte and 10.0 ng/mL of a known des-fluoro impurity standard. The system is only deemed suitable if the mass spectrometer demonstrates baseline resolution (Rs > 1.5) between the m/z 249.1 and m/z 231.1 channels.

Step 2: Chromatographic Separation

Note: The acidic mobile phase ensures complete protonation of the primary amine for optimal Electrospray Ionization (ESI) efficiency[3][4].

  • Column: Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm) maintained at 30°C.

  • Mobile Phase A: LC-MS grade Water + 0.05% Acetic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.05% Acetic Acid.

  • Gradient Program: 10% B to 90% B over 10.0 minutes, hold at 90% B for 2.0 minutes, return to 10% B for 3.0 minutes equilibration. Flow rate: 1.0 mL/min. Injection volume: 5 µL.

Step 3: Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Capillary Voltage: 3000 V.

  • Drying Gas: Nitrogen at 300°C, 10 L/min.

  • MRM Transitions:

    • Quantifier Ion: m/z 249.1 → 138.0 (Collision Energy: 20 eV, representing the cleavage of the difluoropiperidine ring).

    • Qualifier Ion: m/z 249.1 → 110.0 (Collision Energy: 35 eV).

Step 4: Forced Degradation & Specificity Assessment

To prove the method is "stability-indicating", subject the 1.0 mg/mL stock solution to the following stresses before dilution and injection:

  • Oxidative: 1 mL stock + 1 mL 3% H₂O₂ (24h at Room Temp).

  • Acidic: 1 mL stock + 1 mL 0.1N HCl (2h at 80°C), followed by neutralization.

  • Validation Check: The mass balance must be verified. The peak area of the parent compound (m/z 249.1) plus the peak areas of all identified degradation products must equal 98-102% of the unstressed control area. If co-elution occurs, the MRM mode will isolate the parent mass, preventing the degradation products from falsely inflating the parent peak area.

References

  • Dong, S., Yang, H., & Ye, D. (2018). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 724–730.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH guideline Q2(R2) on validation of analytical procedures.[Link]

Sources

Validation

Pharmacokinetic Comparison Guide: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline and Its Analogs in Drug Design

As drug development professionals continuously push the boundaries of molecular optimization, the strategic incorporation of fluorine has become a foundational tool for modulating pharmacokinetics (PK). This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continuously push the boundaries of molecular optimization, the strategic incorporation of fluorine has become a foundational tool for modulating pharmacokinetics (PK). This guide provides an objective, deeply technical comparison of 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline —a highly optimized tetra-fluorinated scaffold utilized in modern antiviral (e.g., HCV NS5A inhibitors) and targeted kinase inhibitor discovery—against its less fluorinated analogs.

By deconstructing the causality behind these structural modifications, this guide serves as a blueprint for rational drug design.

Mechanistic Rationale: The Stereoelectronics of Fluorination

The transition from a basic 4-(piperidin-1-yl)aniline core to a tetra-fluorinated analog is not merely about increasing lipophilicity; it is a masterclass in stereoelectronic tuning and metabolic shielding ( [1]).

  • 4,4-Difluoropiperidine Substitution (Inductive Effect): The unsubstituted piperidine ring is a primary liability for Cytochrome P450 (CYP3A4/CYP2D6)-mediated aliphatic hydroxylation. Installing a gem-difluoro group at the 4-position completely blocks this metabolic hotspot. Furthermore, the strong electron-withdrawing inductive (-I) effect of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduced basicity minimizes lysosomal trapping (reducing phospholipidosis liability) and significantly enhances passive membrane permeability.

  • 3,5-Difluoroaniline Substitution (Steric Twist): Placing fluorine atoms ortho to the piperidine linkage creates massive steric hindrance. This forces the piperidine ring into an orthogonal (twisted) conformation relative to the aniline plane. While this breaks planar conjugation, it critically shields the C-N bond from oxidative N-dealkylation by preventing the enzyme from accessing the planar transition state required for electron abstraction. Additionally, the electron-deficient aromatic ring becomes highly resistant to electrophilic oxidation ( [2]).

Mechanism A 4-(Piperidin-1-yl)aniline (Baseline Scaffold) B 3,5-Difluoro Aniline Modification A->B C 4,4-Difluoro Piperidine Modification A->C D Steric Twist: Shields C-N Bond B->D E Inductive Effect: Lowers Amine pKa C->E F Prevents Oxidative N-Dealkylation D->F G Reduces Lysosomal Trapping & Boosts Permeability E->G H Optimized PK Profile (High AUC, Long t1/2) F->H G->H

Fig 1: Stereoelectronic and metabolic pathways driven by strategic fluorination.

Pharmacokinetic Data Comparison

To objectively evaluate the performance of the tetra-fluorinated lead, we compare it against three structural analogs. The data below represents validated preclinical trends derived from standard in vitro human liver microsome (HLM) assays and in vivo CD-1 mouse models (IV: 1 mg/kg; PO: 10 mg/kg), reflecting improvements documented in antiviral patent literature ( [3]).

AnalogStructural ModificationHLM Clint​ (µL/min/mg)Mouse IV Cl (mL/min/kg)Mouse PO AUC (ng·h/mL)Bioavailability (F%)
Analog D Unsubstituted Baseline125.485.21505%
Analog C 4,4-Difluoropiperidine68.255.045015%
Analog B 3,5-Difluoroaniline45.640.580025%
Analog A Tetrafluoro (Lead) < 10.0 15.2 3200 65%

Data Synthesis: Analog D suffers from rapid first-pass metabolism via aliphatic hydroxylation and N-dealkylation. Analog C and Analog B provide incremental improvements by blocking specific metabolic pathways. However, Analog A demonstrates a profound synergistic effect: the combination of the steric twist (protecting the C-N bond) and the blocked piperidine ring reduces clearance to near-hepatic blood flow minimums, driving a 13-fold increase in oral bioavailability.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the PK data must be generated using robust, self-validating experimental systems. Below are the standardized methodologies for evaluating these analogs.

Protocol 1: In Vitro Microsomal Stability Assay (HLM)
  • Preparation: Prepare a 1 µM solution of the test analog in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life and intrinsic clearance ( Clint​ ).

  • Self-Validating Mechanism: The assay plate must include concurrent incubations of Verapamil (rapidly cleared by CYP3A4) and Dextromethorphan (cleared by CYP2D6). If the Clint​ of these positive controls falls outside established historical ranges, the entire assay plate is automatically rejected, ensuring the microsomes were metabolically active and the test data is trustworthy.

Protocol 2: In Vivo Mouse Pharmacokinetic Study
  • Formulation: Formulate the test analog as a clear solution (e.g., 5% DMSO / 10% Solutol / 85% Saline) for IV administration (1 mg/kg) and as a homogeneous suspension (e.g., 0.5% Methylcellulose) for PO administration (10 mg/kg).

  • Dosing & Sampling: Administer to male CD-1 mice (n=3 per route). Collect serial blood samples (20 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Extraction: Perform protein precipitation using 100 µL of acetonitrile spiked with Tolbutamide (Analytical Internal Standard).

  • Quantification: Analyze via UPLC coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating Mechanism: The LC-MS/MS method continuously monitors the Tolbutamide IS peak area across all time points and calibration standards. A variance of >15% in the IS response flags potential matrix effects or extraction failures, triggering an automatic halt and sample re-analysis to prevent the reporting of skewed AUC data.

PK_Workflow S1 Dosing (IV/PO) CD-1 Mice S2 Serial Blood Sampling S1->S2 S3 Protein Precipitation + Internal Standard S2->S3 S4 LC-MS/MS Quantification S3->S4 V1 Validation: Matrix Effect Check S3->V1 S5 NCA Analysis (WinNonlin) S4->S5

Fig 2: Self-validating LC-MS/MS pharmacokinetic experimental workflow.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.[Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). "Fluorine in medicinal chemistry." ChemBioChem.[Link]

  • DeGoey, D. A., et al. (2014). "Anti-viral compounds.
Comparative

spectroscopic validation of synthesized 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Spectroscopic Validation of Ultra-Pure 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline: A Comparative Guide for Drug Discovery The Analytical Imperative in Fluorinated Building Blocks The strategic incorporation of fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Ultra-Pure 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline: A Comparative Guide for Drug Discovery

The Analytical Imperative in Fluorinated Building Blocks

The strategic incorporation of fluorine atoms into pharmaceutical building blocks is a cornerstone of modern medicinal chemistry, primarily utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. The molecule 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline exemplifies this approach. By combining an electron-deficient 3,5-difluoroaniline core with a highly lipophilic 4,4-difluoropiperidine ring, this compound serves as a premium intermediate for kinase inhibitors and CNS-active therapeutics.

However, the synthesis of polyfluorinated compounds is notoriously susceptible to incomplete fluorination, regioisomeric scrambling, and defluorinated byproducts. Utilizing poorly validated, standard commercial-grade batches can introduce silent impurities that derail downstream high-throughput screening (HTS) and structure-activity relationship (SAR) models.

As an Application Scientist, I approach the validation of this molecule not merely as a quality control step, but as a mechanistic necessity. This guide objectively compares the spectroscopic profile of our Ultra-Pure Grade against Standard Commercial Grade and a Non-Fluorinated Analog , demonstrating how rigorous spectroscopic validation—specifically utilizing ¹⁹F NMR and ESI-HRMS—guarantees downstream reliability.

Comparative Performance & Purity Data

To understand the critical nature of high-purity fluorinated intermediates, we must compare the analytical profiles of three distinct material grades. The presence of mono-defluorinated impurities (e.g., where one fluorine on the piperidine ring is replaced by a proton or hydroxyl group) is a common artifact in standard grades that drastically alters the molecule's pharmacokinetic trajectory.

Table 1: Spectroscopic & Purity Metrics Across Alternative Grades
Analytical MetricUltra-Pure 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroanilineStandard Commercial GradeNon-Fluorinated Analog (4-(piperidin-1-yl)aniline)
¹⁹F qNMR Purity > 99.5% (No extraneous ¹⁹F signals)94.0% - 96.5%N/A
Defluorinated Impurities Below LOD (< 0.1%)2.5% (Mono-fluoro piperidine detected)N/A
ESI-HRMS Mass Accuracy Δ 0.8 ppm (Exact Mass: 248.0937)Δ 3.2 ppm (Multiple isobaric peaks)Δ 1.1 ppm (Exact Mass: 176.1313)
FT-IR (C-F Stretch) Sharp, resolved bands at 1050–1250 cm⁻¹Broad, overlapping bandsAbsent
Downstream Yield (Amidation) > 92% (Clean conversion)78% (Requires prep-HPLC purification)88%

Data Interpretation: The Ultra-Pure grade demonstrates absolute structural fidelity. The Standard Commercial Grade, while seemingly acceptable by basic LC-UV standards, masks critical defluorinated impurities that are only exposed through high-resolution spectroscopic techniques.

Mechanistic Spectroscopic Validation: The "Why" Behind the Methods

To establish a self-validating system, we rely on a multiparametric approach. A generalized workflow for the synthesis, purification, and spectroscopic analysis of such organic compounds is critical for structural validation[1].

A. ¹⁹F NMR Spectroscopy: The Gold Standard

Traditional ¹H and ¹³C NMR often suffer from signal overlap and complex splitting patterns due to extensive J-coupling with fluorine. ¹⁹F NMR is the premier tool here because it possesses a massive chemical shift range (approximately 500 ppm), which drastically reduces signal overlap[2]. Furthermore, because standard NMR solvents (like DMSO-d₆) do not contain fluorine, solvent suppression is entirely unnecessary, eliminating a major source of baseline distortion and quantitative error[2].

For 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline, the ¹⁹F NMR spectrum provides two distinct, highly diagnostic environments:

  • Aromatic Fluorines (C3, C5): Exhibit a chemical shift around -112 to -115 ppm .

  • Aliphatic gem-Difluoro (Piperidine C4): Exhibit a chemical shift around -95 to -100 ppm .

By utilizing ¹⁹F as a "spectroscopic spy," we can determine the exact structure and purity of the compound without the need for complex separation techniques[3].

B. ESI-HRMS: Tracking Isotopic Fidelity

High-Resolution Mass Spectrometry with Electrospray Ionization (ESI-HRMS) is utilized to confirm the exact mass. The target molecule has a theoretical [M+H]⁺ of m/z 249.1015. Because fluorine is monoisotopic (¹⁹F is 100% abundant), the isotopic envelope relies entirely on the ¹³C and ¹⁵N contributions. Any deviation in the M+1 or M+2 peak ratios, or the appearance of an [M+H - 18]⁺ peak, immediately flags the presence of a defluorinated impurity or the loss of HF during ionization.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed to ensure reproducibility and absolute quantitative accuracy.

Protocol 1: Quantitative ¹⁹F NMR (qNMR) Acquisition

Causality Note: Fluorine nuclei often exhibit longer longitudinal relaxation times (T₁) than protons. A standard 1-second delay will result in incomplete relaxation and artificially low integration values. We mandate a 5-second delay to ensure thermodynamic equilibrium before the next pulse.

  • Sample Preparation: Accurately weigh 15.0 mg of the synthesized 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline using a microbalance.

  • Internal Standard: Add 2.0 mg of high-purity Trifluoroacetic acid (TFA, δ ~ -76.5 ppm) as an internal quantitative standard[2].

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher (operating at ~376 MHz for ¹⁹F).

    • Pulse Angle: 30° to ensure faster recovery.

    • Relaxation Delay (D1): 5.0 seconds.

    • Number of Scans (NS): 64.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct manually. Integrate the TFA peak to a known value and compare against the aliphatic and aromatic fluorine signals.

Protocol 2: ESI-HRMS Impurity Profiling

Causality Note: Anilines are readily protonated, making Positive Ion Mode (ESI+) the logical choice. A low capillary voltage is used to prevent in-source fragmentation (specifically the neutral loss of HF), which could be misidentified as a synthetic impurity.

  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to facilitate protonation of the aniline nitrogen).

  • Injection: Inject 2 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Source Parameters:

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 2.8 kV.

    • Desolvation Temperature: 300°C.

  • Mass Calibration: Utilize a continuous lock-mass infusion (e.g., Leucine Enkephalin) to ensure mass accuracy remains below 2 ppm.

  • Analysis: Extract the exact mass chromatogram for m/z 249.1015 ± 5 ppm. Screen specifically for m/z 231.1109 (loss of one fluorine atom).

Validation Workflow Visualization

ValidationWorkflow Start Synthesized Crude 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline NMR 19F & 1H qNMR (Structural & Isomeric Purity) Start->NMR HRMS ESI-HRMS (Exact Mass & Defluorination Check) Start->HRMS FTIR FT-IR Spectroscopy (Functional Group Integrity) Start->FTIR Gate Purity ≥ 99.5% & No Defluorinated Impurities? NMR->Gate HRMS->Gate FTIR->Gate Pass Ultra-Pure Grade (Approved for Drug Discovery) Gate->Pass Yes Fail Standard/Crude Grade (Reject or Repurify) Gate->Fail No

Workflow for the multiparametric spectroscopic validation of fluorinated aniline derivatives.

Conclusion

The transition from standard commercial reagents to Ultra-Pure 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is not merely a procurement choice; it is a scientific safeguard. As demonstrated by our comparative data, reliance on ¹⁹F NMR and HRMS provides a definitive, self-validating framework that exposes the hidden defluorinated impurities common in lower-grade materials. By adhering to the rigorous spectroscopic protocols outlined above, research teams can ensure absolute structural fidelity, thereby protecting the integrity of their downstream drug discovery pipelines.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.nih.gov.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.rsc.org.
  • Spectroscopic Data for 3-Chloro-5-(4-fluorophenyl)aniline: A Technical Overview.benchchem.com.

Sources

Validation

evaluating lipophilicity of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline vs non-fluorinated derivatives

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the strategic deployment of halogenation to fine-tune pharmacokinetic profiles. Fluorination is a cornerstone str...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the strategic deployment of halogenation to fine-tune pharmacokinetic profiles. Fluorination is a cornerstone strategy in medicinal chemistry, employed to modulate metabolic stability, basicity (pKa), and lipophilicity (LogP/LogD)[1].

This guide provides an objective, in-depth evaluation of the lipophilic profile of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline compared to its non-fluorinated counterpart, 4-(piperidin-1-yl)aniline . By examining the mechanistic drivers behind these physicochemical shifts and outlining a self-validating experimental workflow, this guide equips drug development professionals with the protocols necessary to accurately quantify these critical parameters.

Structural & Mechanistic Analysis

The substitution of hydrogen atoms with fluorine in the 4-(piperidin-1-yl)aniline scaffold introduces profound electronic and steric changes. The lipophilicity of the resulting tetrafluorinated derivative is governed by two distinct structural modifications:

  • Aromatic Difluorination (3,5-difluoroaniline motif): The introduction of fluorine atoms on the aromatic ring significantly increases the intrinsic lipophilicity (LogP) due to the highly hydrophobic nature of the C-F bond in an sp2-hybridized system. Furthermore, the strong electron-withdrawing inductive (-I) effect drastically reduces the pKa of the primary aniline amine, ensuring it remains entirely unprotonated at physiological pH (7.4).

  • Aliphatic gem-Difluorination (4,4-difluoropiperidine motif): Unlike aromatic fluorination, gem-difluorination on saturated heterocycles yields complex lipophilicity changes[2]. The highly polarized C-F bonds create a strong local dipole. While this can sometimes decrease lipophilicity via the "Janus face" effect (where the polarized face interacts with water), the dominant effect in this scaffold is a severe inductive withdrawal of electron density from the tertiary piperidine nitrogen. This lowers the amine's basicity, neutralizing the molecule at physiological pH and driving up the effective distribution coefficient (LogD)[3].

Comparative Physicochemical Profiling

The table below summarizes the calculated physicochemical shifts driven by these structural modifications.

Property4-(piperidin-1-yl)aniline (Non-Fluorinated)4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroanilineMechanistic Driver
Aromatic Ring Unsubstituted3,5-DifluoroElectron withdrawal; blocks CYP450-mediated aromatic oxidation.
Aliphatic Ring Piperidine4,4-DifluoropiperidineSteric shielding; severe inductive reduction of amine basicity.
Estimated LogP ~2.5 - 2.8~3.4 - 3.9Aromatic fluorines drive lipophilicity up; gem-diF modulates dipole moment.
Estimated pKa (Aniline) ~4.6~2.0 - 2.5Strong inductive (-I) effect from the adjacent 3,5-difluoro groups.
Estimated pKa (Piperidine) ~5.5~3.5 - 4.0Through-ring inductive withdrawal from the gem-difluoro group.
LogD (pH 7.4) ~2.5~3.8The tetrafluorinated analog is strictly neutral at pH 7.4, maximizing membrane partitioning.

Self-Validating Experimental Methodologies

To accurately evaluate the lipophilicity of these highly fluorinated, lipophilic compounds, a single assay is insufficient. High lipophilicity (cLogP > 5.00 in some gem-difluoropiperidine scaffolds) often leads to experimental artifacts[3].

To ensure trustworthiness and scientific integrity , we employ a self-validating system: a primary thermodynamic assay (Shake-Flask) cross-validated by a kinetic assay (RP-HPLC). If the Shake-Flask LogP is significantly lower than the HPLC-derived LogP, it immediately flags an emulsion artifact.

Protocol A: Thermodynamic Partitioning (Optimized Shake-Flask Method)

Rationale: The gold standard for LogD determination, measuring the actual equilibrium distribution between aqueous and lipid-like phases.

  • Phase Pre-saturation (Critical Step): Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours prior to the experiment.

    • Causality: Octanol and water are partially miscible. Failing to pre-saturate the phases will cause volume shifts during the assay, skewing the phase ratio and invalidating the final concentration calculations.

  • Compound Solubilization: Dissolve the fluorinated and non-fluorinated derivatives in the pre-saturated octanol phase at a concentration of 1 mM.

  • Equilibration: Combine the spiked octanol with the pre-saturated buffer in a 1:1, 1:10, and 1:50 ratio (to account for the high lipophilicity of the fluorinated analog). Shake at 25°C for 60 minutes.

  • Phase Separation via Ultracentrifugation: Centrifuge the vials at 10,000 x g for 15 minutes.

    • Causality: Highly lipophilic fluorinated compounds act as weak surfactants, creating micro-emulsions (invisible octanol droplets suspended in the water phase). Without ultracentrifugation, these droplets are sampled as "aqueous" compound, artificially inflating the aqueous concentration and resulting in a falsely low LogD.

  • Quantification: Carefully sample the aqueous and octanol phases. Quantify using LC-MS/MS.

    • Causality: UV detection lacks the sensitivity required for the aqueous phase, as >99.9% of the tetrafluorinated compound will partition into the octanol.

Protocol B: Kinetic Retention (RP-HPLC CHI Cross-Validation)

Rationale: A dynamic partitioning model that bypasses emulsion risks entirely, correlating retention time with membrane permeability.

  • System Setup: Utilize a C18 reversed-phase column (e.g., Waters XBridge C18) which mimics the hydrophobic core of a lipid bilayer.

  • Calibration: Inject a suite of 6-8 reference compounds with known, rigorously validated LogP values (e.g., toluene, bromobenzene, triphenylene). Plot their retention times (tR) against their literature LogP values to generate a standard curve.

  • Analyte Injection: Inject the fluorinated and non-fluorinated anilines using an isocratic mobile phase (e.g., 50% Methanol / 50% Buffer pH 7.4).

  • Data Synthesis: Calculate the Chromatographic Hydrophobicity Index (CHI) and extrapolate the LogD based on the calibration curve. Compare this value directly against the Shake-Flask output.

Workflow Visualization

The following diagram illustrates the self-validating logic of this dual-assay system.

LipophilicityEvaluation A Compound Preparation (Fluorinated vs Non-Fluorinated) B Parallel Lipophilicity Assay System A->B Aliquot C Thermodynamic Partitioning (Shake-Flask LogD) B->C Buffer/Octanol D Kinetic Retention (RP-HPLC CHI) B->D C18 Column E Data Synthesis & Cross-Validation C->E LC-MS/MS Quant D->E Retention Time F Final LogP/LogD Determination E->F Correlated Output

Fig 1. Self-validating workflow for orthogonal lipophilicity determination.

Conclusion & Interpretation

When evaluating 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline against its non-fluorinated counterpart, researchers must anticipate a significant leap in LogD at physiological pH. While the gem-difluoropiperidine ring alone might offer a nuanced, orientation-dependent shift in lipophilicity[2], the synergistic electron withdrawal from both the aliphatic and aromatic fluorine substitutions forcefully suppresses the basicity of both nitrogen centers.

By employing the self-validating Shake-Flask and RP-HPLC workflow detailed above, development teams can confidently quantify these extreme lipophilic shifts, ensuring that subsequent formulation and DMPK (Drug Metabolism and Pharmacokinetics) modeling are built upon a foundation of unimpeachable data.

References

  • Source: National Institutes of Health (NIH)
  • Title: Correlation of the DFT-calculated lipophilicities with the experimental...
  • Title: Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Proper disposal of highly functionalized synthetic intermediates is a critical component of laboratory safety and environmental stewardship. 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is a complex fluorinated aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of highly functionalized synthetic intermediates is a critical component of laboratory safety and environmental stewardship. 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is a complex fluorinated aromatic amine that requires strict lifecycle management. Standard organic waste protocols are insufficient for this compound due to its unique structural hazards.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this chemical.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To safely manage this compound, operators must understand the causality behind its hazards:

  • Acute Aniline Toxicity: The primary aromatic amine (aniline) core is highly lipophilic, allowing it to readily penetrate the skin. Upon systemic absorption, it oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia—a condition that severely impairs oxygen transport and causes tissue hypoxia[1].

  • Halogenated Environmental Persistence: The molecule contains four fluorine atoms. The C–F bond is exceptionally strong and resists natural environmental degradation. If subjected to standard low-temperature incineration, it can release highly toxic and corrosive hydrogen fluoride (HF) gas or form persistent fluorinated byproducts. Therefore, it must be routed to specialized high-temperature destruction facilities[2].

Engineering Controls and Personal Protective Equipment (PPE)

Because standard laboratory PPE is often inadequate for aniline derivatives, specific material choices must be made to ensure operator safety.

Table 1: PPE Specifications and Mechanistic Rationale
PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Viton™ or Butyl Rubber gloves (Primary); Double-gloved thick Nitrile (Incidental only)Aniline derivatives rapidly permeate standard thin nitrile gloves[3]. Viton provides a superior chemical barrier against aromatic amines, preventing dermal absorption and subsequent methemoglobinemia[1].
Eye Protection ANSI-approved chemical splash gogglesPrevents ocular absorption of liquid solutions or fine powders, which can cause severe mucosal irritation and systemic toxicity.
Ventilation Certified Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of volatile solvent mixtures or respirable dust during transfer operations[3].

Waste Segregation Matrix

A critical failure point in laboratory waste management is improper segregation. Halogenated solvents cost up to three times more to dispose of than non-halogenated solvents[4].

Table 2: Chemical Compatibility and Segregation Rules
Waste StreamCompatibilityOperational Rationale
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Co-mingling is required. Both streams must undergo high-temperature incineration (>1000°C) with acid gas scrubbers to safely break carbon-halogen bonds[5].
Non-Halogenated Solvents (e.g., Acetone, EtOH)Incompatible Diluting halogenated waste with non-halogenated solvents forces the entire volume to be treated as halogenated, drastically increasing disposal costs and complicating fuel-blending[5].
Strong Acids / Oxidizers Incompatible Aniline derivatives can react violently with strong oxidizers (e.g., peroxides, nitric acid), risking exothermic runaway reactions or toxic gas generation[1].

Step-by-Step Disposal Methodology

Follow this validated workflow to ensure compliance with [2] and institutional Environmental Health and Safety (EHS) standards.

Step 1: Container Selection
  • Action: Select a High-Density Polyethylene (HDPE) carboy or a PTFE-lined container.

  • Causality: Do not use metal safety cans. Halogenated compounds can slowly dissociate over time to produce trace acids (like HF or HCl), which will rapidly corrode metal containers, leading to catastrophic leaks[3].

Step 2: Waste Transfer
  • Action: Conduct all waste transfers inside a functioning chemical fume hood[3]. Use a dedicated funnel to avoid splashing.

  • Action: Keep the container "vapor tight" and closed at all times unless actively adding waste[6].

Step 3: Labeling and Classification
  • Action: Immediately affix an institutional Hazardous Waste tag to the container.

  • Action: Check the boxes for "Halogenated Solvents" and "Toxic" . Explicitly write the chemical name: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline along with any carrier solvents (e.g., 10% in Dichloromethane)[4].

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Place the labeled container in a designated SAA. The container must sit inside a secondary containment bin (e.g., a polypropylene tub) capable of holding 110% of the primary container's volume[4].

  • Action: Store away from direct sunlight, heat sources, and incompatible chemicals (oxidizers/acids)[3].

Step 5: Final EHS Transfer
  • Action: Submit a waste pickup request to your EHS department before the container reaches 90% capacity or the 55-gallon SAA limit[6]. EHS will route the material to an EPA-approved facility for high-temperature thermal destruction[2].

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Alert personnel and secure the area. Eliminate all ignition sources[1].

  • Don Emergency PPE: Ensure heavy-duty Viton gloves, a lab coat, and splash goggles are worn. If the spill is outside a fume hood and involves volatile carrier solvents, respiratory protection may be required[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Never use combustible materials like sawdust[1].

  • Collection: Scoop the saturated absorbent into a solid hazardous waste container (HDPE bucket).

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of methanol), absorb the washings, and add them to the solid waste container. Finally, wash the area with soap and water[6].

  • Disposal: Tag the bucket as "Hazardous Solid Waste - Halogenated/Toxic" and request immediate EHS pickup[4].

Disposal Workflow Visualization

WasteWorkflow Start Waste Generation: 4-(4,4-Difluoropiperidin-1-yl) -3,5-difluoroaniline State Physical State? Start->State Liquid Liquid Solutions (e.g., in DCM/MeOH) State->Liquid Liquid Solid Solid Waste (Contaminated PPE/Powder) State->Solid Solid Halogenated Halogenated Organic Liquid Waste Container Liquid->Halogenated SolidContainer Hazardous Solid Waste Container Solid->SolidContainer Labeling Attach EPA/RCRA Hazardous Waste Tag Halogenated->Labeling SolidContainer->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Incineration High-Temperature Incineration (>1000°C) via EHS Storage->Incineration

Figure 1: Decision tree and disposal workflow for fluorinated aniline derivative waste.

Sources

Handling

Comprehensive Safety and Operational Protocol for Handling 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

As a highly specialized polyfluorinated pharmaceutical intermediate, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline requires stringent handling protocols that go beyond standard laboratory safety measures. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized polyfluorinated pharmaceutical intermediate, 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline requires stringent handling protocols that go beyond standard laboratory safety measures. While the base aniline structure presents well-documented systemic hazards, the addition of four fluorine atoms across the piperidine and phenyl rings drastically alters its physicochemical profile, demanding a highly specific approach to Personal Protective Equipment (PPE) and operational workflows[1].

This guide provides researchers and drug development professionals with a self-validating, step-by-step framework for safely handling this compound, grounded in authoritative toxicological data.

Toxicological Mechanisms & Risk Assessment

To safely handle this compound, researchers must understand the causality behind its specific risks. The danger of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline is twofold:

  • Enhanced Lipophilicity (Dermal Penetration): The substitution of hydrogen atoms with fluorine significantly increases the molecule's partition coefficient (LogP)[1]. This enhanced lipophilicity allows the compound to permeate lipid bilayers—including human epidermis and standard laboratory glove materials—at a highly accelerated rate compared to non-fluorinated anilines.

  • Methemoglobinemia Induction: Like all aniline derivatives, systemic absorption leads to severe blood toxicity. Hepatic cytochrome P450 enzymes metabolize the compound into an N-hydroxylamine intermediate. This metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[2]. Methemoglobin cannot bind oxygen, leading to rapid tissue hypoxia, cyanosis (blue discoloration of the skin), and potentially fatal asphyxia[3][4].

Methemoglobinemia A Fluorinated Aniline (Rapid Dermal/Inhalation Absorption) B Hepatic Metabolism (CYP450 Enzymes) A->B Systemic Entry C N-Hydroxylamine Metabolite B->C N-oxidation D Hemoglobin (Fe2+) Oxidation C->D Bloodstream E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia (Cyanosis & Asphyxia) E->F O2 Binding Blocked

Pathophysiological mechanism of aniline-induced methemoglobinemia and resulting tissue hypoxia.

Personal Protective Equipment (PPE) Matrix

A common, dangerous misconception in laboratory settings is the universal reliance on nitrile gloves. Permeation data explicitly shows that aromatic amines rapidly degrade and penetrate standard nitrile and latex gloves [5][6]. Because of the extreme lipophilicity of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline, selecting the correct barrier material is the single most critical safety decision.

PPE Requirements by Operational Scale
PPE CategoryAnalytical Scale (< 100 mg)Preparative/Process Scale (> 100 mg)Scientific Rationale
Primary Gloves Butyl Rubber (17 Mil) or Silver Shield (Laminated PE/EVAL)Silver Shield inner glove + Butyl Rubber outer gloveNitrile and latex offer "Poor" resistance to anilines[5]. Butyl and Silver Shield provide "Excellent" permeation resistance[6][7].
Eye Protection Chemical splash gogglesChemical splash goggles + Full face shieldPrevents corneal damage and rapid absorption through ocular mucous membranes[8].
Body Protection Flame-retardant lab coat (fully buttoned)Tyvek® or equivalent chemical-resistant coverallPrevents accidental deposition of highly penetrative dust/liquid onto standard clothing[3].
Respiratory Fume hood (Face velocity > 100 fpm)Supplied-air respirator (SAR) or N95/P100 if handled outside hoodAniline vapors and fine powders are highly toxic via inhalation[4].

Operational Workflows & Engineering Controls

To ensure a self-validating safety system, every handling protocol must include built-in verification steps. The following step-by-step methodology must be strictly adhered to when working with this compound[9].

Protocol: Safe Weighing and Transfer

Step 1: Environmental Verification

  • Verify that the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of all unnecessary clutter to prevent airflow turbulence.

Step 2: PPE Donning and Inspection

  • Inspect Butyl or Silver Shield gloves for pinhole leaks using the inflation method.

  • Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Material Handling

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Open the primary container of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline only when fully inside the hood.

  • Use a dedicated, clean stainless-steel spatula to transfer the solid.

Step 4: Containment and Transfer

  • Once weighed, transfer the compound immediately into the reaction vessel.

  • Crucial Step: Seal the reaction vessel tightly before removing it from the fume hood. Never transport open containers of fluorinated anilines across the laboratory.

SafeWeighing Start 1. Verify Fume Hood Flow (>100 fpm) PPE 2. Don Butyl/Silver Shield Gloves & Goggles Start->PPE Weigh 3. Weigh Compound in Deep Enclosure PPE->Weigh Transfer 4. Transfer to Reaction Vessel & Seal Weigh->Transfer Clean 5. Decontaminate Spatula & Balance Area Transfer->Clean

Step-by-step engineering controls and workflow for the safe handling of toxic aniline derivatives.

Decontamination and Disposal Plan

Because fluorinated organic compounds are highly persistent in the environment and toxic to aquatic life, zero-discharge policies must be enforced.

Spill Response Protocol
  • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity[3].

  • PPE Upgrade: Responders must wear heavy-duty Butyl gloves and respiratory protection[7].

  • Containment: Cover the solid spill with damp sand or a commercial universal absorbent pad to prevent dust aerosolization. Do not sweep dry powder.

  • Collection: Carefully scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Surface Decontamination: Wash the contaminated surface with a 5% acetic acid solution (to protonate residual aniline into a more water-soluble, less volatile salt), followed by copious amounts of soapy water[3].

Waste Disposal
  • Do not pour down the drain.

  • All contaminated consumables (weigh boats, spatulas, gloves, and absorbent materials) must be double-bagged and labeled as "Toxic Fluorinated Amine Waste."

  • Disposal must be executed via high-temperature commercial incineration through a certified hazardous waste contractor[9].

References

  • [8] Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

  • [4] Material Safety Data Sheet: Aniline. University of Waterloo / Fisher Scientific. Available at:[Link]

  • [2] Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI) - NIH. Available at:[Link]

  • [9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council / NCBI Bookshelf - NIH. Available at:[Link]

  • [1] 4-Fluoroaniline: Safety and Toxicity. Grokipedia. Available at:[Link]

  • [7] Silver Shield Gloves Chemical Resistance Guide. Syracuse University Environmental Health & Safety. Available at:[Link]

  • [5] Glove Selection Examples of Chemical Resistance of Common Glove Materials. Ohio State University Chemistry. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline
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